Platycodin D2
Description
This compound has been reported in Platycodon grandiflorus with data available.
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H102O33/c1-24-44(91-50-42(80)45(29(71)19-85-50)92-55-48(82)62(84,22-68)23-87-55)39(77)41(79)51(88-24)94-47-35(73)28(70)18-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(69)49(61(20-66,21-67)33(58)9-10-59(32,5)60(25,6)15-34(63)72)95-53-43(81)46(37(75)31(17-65)90-53)93-52-40(78)38(76)36(74)30(16-64)89-52/h7,24,26-55,64-82,84H,8-23H2,1-6H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,58+,59+,60+,62+,63+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQNZQURQNZGKZ-MXNHKPIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H102O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Intricacies of Platycodin D2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, biological activities, and underlying molecular mechanisms of Platycodin D2, a prominent triterpenoid saponin isolated from the root of Platycodon grandiflorum. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Chemical Structure and Properties
This compound is a complex glycoside belonging to the oleanane-type pentacyclic triterpenoid saponins. Its chemical structure is characterized by a sapogenin core, platycodigenin, linked to two sugar chains.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆₃H₁₀₂O₃₃ | [1][2][3][4] |
| Molecular Weight | 1387.48 g/mol | [1][3] |
| IUPAC Name | [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | [2] |
| SMILES String | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--[C@]34CCC(C[C@H]3C5=CC[C@H]6--INVALID-LINK--C)(CC[C@@H]7[C@@]6(C--INVALID-LINK--CO)O[C@H]8--INVALID-LINK--CO)O)O)O)O)C)C)(C)C)O)O)O)O">C@@HO[C@H]9--INVALID-LINK--O)O[C@H]1--INVALID-LINK--(CO)O)O">C@@HO | [2] |
| CAS Number | 66663-90-9 | [1][3] |
| Type of Compound | Triterpenoid Saponin | [3][4] |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the roots of Platycodon grandiflorum is a multi-step process involving extraction and chromatographic separation.
A general procedure involves the following steps:
-
Extraction: The dried and powdered roots of Platycodon grandiflorum are extracted with an aqueous ethanol solution (e.g., 70% ethanol) using methods such as maceration or reflux extraction.
-
Concentration and Defatting: The resulting extract is concentrated under reduced pressure to remove the ethanol. The aqueous concentrate is then partitioned with a nonpolar solvent like petroleum ether to remove lipids.
-
Crude Saponin Fractionation: The aqueous layer containing the crude saponins is then subjected to column chromatography. A variety of stationary phases can be used, including silica gel and Sephadex LH-20, with elution gradients of solvents like chloroform-methanol-water.
-
Fine Purification: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The final structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][6][7]
In Vitro Anti-Cancer Activity Assessment
The cytotoxic effects of this compound against various cancer cell lines are typically evaluated using cell viability assays.
Table 2: IC₅₀ Values of Platycodin D Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | 48 |
| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 | 24 |
Note: Data for Platycodin D is often used as a proxy due to the extensive research on this closely related compound.[3][4]
A standard protocol for determining the IC₅₀ value is as follows:
-
Cell Culture: Cancer cells are cultured in an appropriate medium and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: A cell viability reagent (e.g., MTT, WST-8) is added to each well. The absorbance is then measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Molecular Mechanisms and Signaling Pathways
This compound and related platycodins exert their biological effects by modulating several key signaling pathways. The anti-cancer effects are attributed to the induction of apoptosis, cell cycle arrest, and autophagy, as well as the inhibition of angiogenesis and metastasis.[1][2][8]
Anti-Cancer Signaling Pathways
Platycodin D has been shown to target multiple signaling pathways that are frequently deregulated in cancer.[2][8]
Platycodin D has been demonstrated to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation.[2][3] It also activates the JNK and p38 MAPK pathways, leading to autophagy.[2] Furthermore, it has been shown to inactivate the JAK2/STAT3 pathway, contributing to the inhibition of proliferation and migration in multiple myeloma cells.[9]
Immunomodulatory Signaling Pathways
This compound has been identified as a potent adjuvant that can enhance both cellular and humoral immune responses.[10][11]
Studies have shown that this compound significantly promotes the production of Th1 cytokines (IL-2, IFN-γ) and Th2 cytokines (IL-4, IL-10).[10][11] It also enhances the expression of the transcription factors T-bet (for Th1) and GATA-3 (for Th2).[11] This dual activity leads to an increase in antigen-specific IgG, IgG1, IgG2a, and IgG2b antibody titers, as well as enhanced splenocyte proliferation.[10][11]
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and multifaceted biological activities. Its ability to modulate key signaling pathways involved in cancer progression and immune regulation makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of this compound.
References
- 1. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 4. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Characterization of Triterpenoid Saponins from Ficus natalensis subsp. leprieurii Leaves [mdpi.com]
- 7. Saponins from roots of Platycodon grandiflorum. Part 2. Isolation and structure of new triterpene glycosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Killing cancer with platycodin D through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platycodin D inhibits proliferation, migration and induces chemosensitization through inactivation of the NF-κB and JAK2/STAT3 pathways in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound improves specific cellular and humoral responses to hepatitis B surface antigen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound is a potential less hemolytic saponin adjuvant eliciting Th1 and Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Platycodin D2: A Technical Guide on Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Platycodin D2, a significant triterpenoid saponin. It details its primary natural source, quantitative occurrence, and the experimental protocols for its extraction and analysis, designed for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Primary Source
This compound is a naturally occurring saponin isolated almost exclusively from the plant Platycodon grandiflorus (Jacq.) A. DC., commonly known as the Balloon Flower.[1] This perennial flowering plant, belonging to the Campanulaceae family, is native to East Asia and is utilized both as a food item and in traditional medicine.[2]
The primary repository of this compound and other related platycosides is the root of the plant, referred to as Platycodi Radix.[3][4] this compound is one of numerous oleanane-type triterpenoid saponins found in the root, co-occurring with structurally similar compounds such as Platycodin D, Platycodin D3, Platycoside E, and Polygalacin D.[2][3][5] While the roots are the main source, other parts of the plant, such as the leaves, contain higher concentrations of precursor saponins like Platycoside E.[6]
The concentration of this compound can be influenced by several factors, including the geographical origin of the plant, the specific cultivar, and post-harvest processing methods like peeling and drying temperature.[3][7] For instance, saponin concentrations have been observed to be higher in blue-flowered varieties compared to white-flowered ones.[3]
Quantitative Analysis of this compound and Related Saponins
The abundance of this compound and its related compounds in the root of P. grandiflorus has been quantified in several studies. The data varies depending on the extraction method and analytical techniques employed. A summary of representative quantitative data is presented below.
| Saponin | Plant Part | Concentration / Yield | Analytical Method | Source |
| This compound | Root (Water Extract) | 326.03 µg/g | HPLC | [5] |
| Platycodin D | Root (Water Extract) | 381.77 µg/g | HPLC | [5] |
| Platycoside E | Root (Water Extract) | 801.72 µg/g | HPLC | [5] |
| Platycodin D3 | Root (Water Extract) | 270.99 µg/g | HPLC | [5] |
| Polygalacin D | Root (Water Extract) | 337.76 µg/g | HPLC | [5] |
| Platycodin D | Root | 7.16 ± 0.14 mg/g | Mechanochemical-Assisted Extraction | [8] |
| Platycodin D | Root | 4.18 ± 0.11 mg/g | Soxhlet Extraction | [8] |
| Platycodin D | Root | 5.63 mg/g | Optimized Ethanol/Water Extraction | [9] |
Experimental Protocols
The extraction, isolation, and quantification of this compound require specific methodologies to ensure optimal yield and purity.
Extraction Methodologies
Several methods have been developed for the extraction of platycosides from P. grandiflorus roots.
A. Mechanochemical-Assisted Extraction (High-Yield Method) This method has been shown to provide a higher yield of Platycodin D compared to traditional techniques.[8]
-
Sample Preparation: Dry the roots of P. grandiflorus and grind them into a fine powder.
-
Mechanochemical Pretreatment: Combine the root powder with a solid alkali, such as NaOH, at a 5% reagent-to-material mass ratio.
-
Grinding: Process the mixture in a planetary ball mill for 5 minutes.[8]
-
Solvent Extraction: Add deionized water to the pre-treated powder at a material-to-water ratio of 1:30 (g/mL).
-
Extraction: Agitate the mixture at room temperature for 20 minutes.[8]
-
Acidification: Adjust the pH of the resulting solution to 3.5 to precipitate the saponins.[8]
-
Recovery: Centrifuge or filter the solution to collect the crude saponin extract.
B. Enzymatic-Assisted Extraction This method utilizes enzymes to break down cell walls, improving extraction efficiency.
-
Preparation: Dried and crushed P. grandiflorum powder is wetted with water.
-
Enzymolysis: A bio-enzyme reagent (0.5%-2% of the powder weight) is added, and the mixture is processed to allow for enzymatic breakdown.[10]
-
Reflux Extraction: Following enzymolysis, an ethanol-water solution is added, and the mixture is subjected to reflux extraction.[10]
-
Recovery: The extraction solution is filtered, and the process is repeated on the filter residue. The combined filtrates are then concentrated under vacuum.[10]
Isolation and Purification
Following crude extraction, this compound is typically isolated using chromatographic techniques.
-
Initial Cleanup: The crude extract is dissolved in an appropriate solvent.
-
Column Chromatography: The dissolved extract is loaded onto a macroporous resin column.[10]
-
Elution: The column is eluted with a gradient of solvents (e.g., water-ethanol mixtures).
-
Fraction Collection: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.
-
Final Purification: Fractions rich in this compound are combined, concentrated, and may be subjected to further chromatographic steps, such as preparative HPLC, to yield the pure compound.
Analytical Quantification
Accurate quantification of this compound is crucial for quality control and research.
A. High-Performance Liquid Chromatography (HPLC) A standard method for the analysis of this compound.[11]
-
System: A reversed-phase HPLC system.
-
Column: ODS (C18) column (e.g., YMC-Pack ODS-AM, 250 x 4.6 mm).[11]
-
Mobile Phase: Isocratic elution with 30% acetonitrile in water.[11]
-
Detector: Evaporative Light Scattering Detector (ELSD) is commonly used as saponins lack a strong UV chromophore.[7][11]
-
Quantification: Based on a calibration curve generated from a pure this compound standard.
B. Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) This method offers higher sensitivity and specificity, enabling the differentiation of isomers.[12][13]
-
System: UPLC coupled to a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (MS/MS) mass spectrometer.[12][14]
-
Ionization: Electrospray Ionization (ESI), often in negative mode, where platycosides are detected as [M+HCOO]⁻ adducts.[12]
-
Isomer Separation: UPLC can separate isomers like this compound and Platycodin D3, which have the same molecular formula but differ in their sugar linkages, resulting in different retention times.[12]
-
Quantification (MS/MS): For high-sensitivity applications, such as pharmacokinetic studies, Multiple Reaction Monitoring (MRM) is used. For Platycodin D, the transition m/z 1223.6 → 469.2 is monitored.[14] A similar targeted approach would be used for this compound.
Visualized Workflows and Relationships
To clarify the experimental and biosynthetic processes, the following diagrams are provided.
Caption: Workflow for the extraction and analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Candidate Genes Involved in the Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum Identified by Transcriptome Analysis [frontiersin.org]
- 3. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycodin D, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells [frontiersin.org]
- 6. Molecular Cloning and Functional Characterization of a β-Glucosidase Gene to Produce Platycodin D in Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of processing method on platycodin D content in Platycodon grandiflorum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104906165A - Method for extracting platycodin - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An HPLC-MS/MS method for the quantitative determination of platycodin D in rat plasma and its application to the pharmacokinetics of Platycodi Radix extract - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Platycodin D2 in Platycodon grandiflorus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platycodin D2, a prominent oleanane-type triterpenoid saponin from the roots of Platycodon grandiflorus, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides an in-depth overview of the current knowledge on the this compound biosynthetic pathway, detailing the key enzymatic steps from the central metabolism to the final intricate structure. It includes a summary of quantitative data, detailed experimental protocols for key enzyme characterizations, and visual representations of the pathway and experimental workflows to facilitate a comprehensive understanding for researchers in natural product biosynthesis and drug development.
Introduction
Platycodon grandiflorus (Jacq.) A. DC., commonly known as the balloon flower, is a perennial flowering plant whose roots are a staple in traditional East Asian medicine. The primary bioactive constituents of these roots are triterpenoid saponins, with Platycodin D being the most abundant[1]. This compound, a closely related saponin, also contributes to the plant's therapeutic effects[2]. The biosynthesis of these complex natural products involves a multi-step pathway starting from the mevalonic acid (MVA) pathway, followed by the cyclization of 2,3-oxidosqualene, and a series of oxidative and glycosylation modifications catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), respectively[1][3]. This guide elucidates the known and putative steps in the biosynthesis of this compound.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process that can be divided into three main stages: the formation of the triterpenoid backbone, the oxidative modifications of this backbone, and the subsequent glycosylation events.
Stage 1: Formation of the β-amyrin Backbone
The biosynthesis of all oleanane-type saponins in P. grandiflorus begins with the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (β-AS). The precursor, 2,3-oxidosqualene, is synthesized via the mevalonic acid (MVA) pathway[1][3].
References
An In-depth Technical Guide to the Core Mechanism of Action of Platycodin D2 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platycodin D2 (PD2), a triterpenoid saponin derived from the root of Platycodon grandiflorum, has emerged as a promising natural compound with potent anti-cancer activities.[1] Its multifaceted mechanism of action targets several key cellular processes that are frequently dysregulated in cancer, leading to the inhibition of tumor growth and progression. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of this compound, with a focus on its role in inducing apoptosis, cell cycle arrest, autophagy, and ferroptosis, as well as its ability to inhibit metastasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Core Anti-Cancer Mechanisms of this compound
This compound exerts its anti-neoplastic effects through a variety of mechanisms, often in a cell-type and concentration-dependent manner. The primary modes of action include the induction of programmed cell death (apoptosis and ferroptosis), inhibition of cell proliferation through cell cycle arrest, and modulation of autophagy.[2][3]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a wide range of cancer cell lines.[3] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway: this compound disrupts the mitochondrial membrane potential by altering the expression of Bcl-2 family proteins. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio.[2][4] This shift promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and apoptosis.[2][5] Furthermore, this compound has been shown to induce the expression of PUMA (p53 upregulated modulator of apoptosis), a BH3-only protein that plays a critical role in the mitochondrial apoptotic pathway.[6][7]
Extrinsic Pathway: Evidence suggests that this compound can also trigger the extrinsic apoptotic pathway by upregulating the expression of Fas and Fas-ligand (FasL), leading to the activation of caspase-8.[2][8]
Role of Reactive Oxygen Species (ROS): The generation of reactive oxygen species (ROS) is a key upstream event in this compound-induced apoptosis in some cancer cells, such as prostate cancer.[8][9] The accumulation of ROS can lead to DNA damage and activation of stress-activated signaling pathways that converge on apoptosis.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most notably the G2/M and G0/G1 phases.[2][5][10]
G2/M Phase Arrest: In several cancer cell lines, including hepatocellular carcinoma (HepG2) and gallbladder cancer cells, this compound induces arrest at the G2/M transition.[5][10] This is often associated with the modulation of key cell cycle regulatory proteins. For instance, in leukemia cells, Platycodin D has been shown to downregulate the Cdc2/cyclin B1 complex and upregulate Wee1 expression.[11] It can also promote tubulin polymerization, leading to mitotic arrest.[11][12]
G0/G1 Phase Arrest: In other cancer cell types, such as human glioma U251 cells and bladder cancer 5637 cells, this compound causes an accumulation of cells in the G0/G1 phase.[4][13] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[14][15]
Modulation of Autophagy
The role of this compound in autophagy is complex and appears to be context-dependent, with reports indicating both induction and inhibition of this process.
Induction of Autophagy: In some cancer cells, such as hepatocellular carcinoma, this compound triggers autophagy, which can act as a pro-survival mechanism.[16] The combination of this compound with autophagy inhibitors like chloroquine can enhance its anti-cancer efficacy.[16]
Inhibition of Autophagy and Induction of Ferroptosis: In breast cancer cells, this compound has been shown to cause incomplete autophagy or autophagy flux blockage.[17][18] This is linked to mitochondrial damage and the production of mitochondrial ROS (mtROS), which subsequently leads to ferroptosis, a form of iron-dependent programmed cell death.[17][18] In glioblastoma cells, Platycodin D inhibits autophagy by preventing the fusion of autophagosomes and lysosomes.[19]
Inhibition of Metastasis
Platycodin D has demonstrated the ability to suppress the invasion and metastasis of cancer cells.[2] It has been shown to down-regulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and facilitation of cancer cell invasion.[2][13] In gallbladder cancer cells, Platycodin D was found to inhibit migration and invasion.[10] Furthermore, in a model of breast cancer-induced bone destruction, Platycodin D inhibited osteoclastogenesis, a key process in bone metastasis.[20]
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways that are often deregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been consistently shown to inhibit the activation of this pathway in various cancer cells, including human glioma U251 cells and hepatoma HepG2 cells.[4][5][21] By downregulating the phosphorylation of Akt, this compound suppresses downstream pro-survival signals, thereby promoting apoptosis and inhibiting proliferation.[5] The inhibition of the PI3K/Akt/mTOR pathway is also implicated in Platycodin D-induced autophagy in non-small cell lung cancer cells.[22]
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a crucial role in regulating a wide range of cellular processes. The effect of this compound on this pathway can vary depending on the cancer type. In colon cancer cells, Platycodin D induces apoptosis through the activation of p38 and JNK, while inhibiting ERK.[23] In non-small cell lung cancer, the JNK1/AP-1 signaling axis is critical for Platycodin D-induced upregulation of PUMA and subsequent apoptosis.[6][7] Conversely, in some contexts, activation of ERK by Platycodin D has been linked to the induction of autophagy.[16]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-cancer effects of Platycodin D and D2 across various cancer cell lines.
Table 1: IC50 Values of Platycodin D/D2 in Various Cancer Cell Lines
| Cancer Type | Cell Line | Platycodin | IC50 Value (µM) | Treatment Duration (h) | Reference |
| Non-Small Cell Lung Cancer | H1299 | D | 7.8 | 48 | [6] |
| Non-Small Cell Lung Cancer | H2030 | D | 9.6 | 48 | [6] |
| Non-Small Cell Lung Cancer | A549 | D | 10.3 | 48 | [6] |
| Breast Cancer | MDA-MB-231 | D | 7.77 ± 1.86 | Not Specified | [24] |
| Gastric Cancer | AGS | D | Not Specified | Not Specified | [2] |
| Prostate Cancer | PC-3 | D | Not Specified | Not Specified | [2] |
| Hepatocellular Carcinoma | HepG2 | D | Not Specified | Not Specified | [2] |
| Glioma | U251 | D | Not Specified | Not Specified | [4] |
Table 2: Apoptosis Induction by Platycodin D/D2 in Cancer Cells
| Cancer Type | Cell Line | Platycodin | Concentration (µM) | Apoptosis Rate (%) | Treatment Duration (h) | Reference |
| Non-Small Cell Lung Cancer | H1299 | D | 15 | ~8-fold increase | 48 | [6][25] |
| Glioma | U251 | D | 16.3 | Significantly increased | 48 | [4][26] |
| Glioma | U251 | D | 40.8 | Significantly increased | 48 | [4][26] |
| Glioma | U251 | D | 81.6 | Significantly increased | 48 | [4][26] |
| Glioma | U251 | D | 163.2 | Significantly increased | 48 | [4][26] |
Table 3: Cell Cycle Arrest Induced by Platycodin D/D2 in Cancer Cells
| Cancer Type | Cell Line | Platycodin | Concentration (µM) | Effect on Cell Cycle | Treatment Duration (h) | Reference |
| Hepatocellular Carcinoma | HepG2 | D | Not Specified | G2/M arrest | Not Specified | [5] |
| Leukemia | U937 | D | Not Specified | Mitotic arrest | 48 | [11] |
| Glioma | U251 | D | 16.3-163.2 | Increased G0/G1 phase | 48 | [4][26] |
| Bladder Cancer | 5637 | D | 20 µg/ml | Increased G0/G1 phase | 48 | [13] |
| Gallbladder Cancer | GBC-SD | D | Not Specified | G2/M arrest | Not Specified | [10] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).[8]
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[27]
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the specified duration.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[28]
Cell Cycle Analysis (PI Staining by Flow Cytometry)
Principle: The DNA content of cells in different phases of the cell cycle can be quantified by staining with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[29] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Treat cells with this compound as required.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[30]
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.[30]
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[31]
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, etc.) overnight at 4°C.[6][7]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound induced apoptosis signaling pathway.
Caption: this compound induced cell cycle arrest.
Experimental Workflows
Caption: Experimental workflow for apoptosis analysis.
Conclusion
This compound is a promising anti-cancer agent that operates through a complex and interconnected network of molecular mechanisms. Its ability to simultaneously induce apoptosis and cell cycle arrest, modulate autophagy, and inhibit metastasis, all while targeting key oncogenic signaling pathways like PI3K/Akt and MAPK, underscores its potential as a multi-targeted therapeutic. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the fight against cancer. Further preclinical and clinical investigations are warranted to translate these promising findings into effective cancer therapies.
References
- 1. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing cancer with platycodin D through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platycodin D, a triterpenoid saponin from Platycodon grandiflorum, induces G2/M arrest and apoptosis in human hepatoma HepG2 cells by modulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 7. Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]
- 10. Effects of Platycodin D on apoptosis, migration, invasion and cell cycle arrest of gallbladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platycodin D induces mitotic arrest in vitro, leading to endoreduplication, inhibition of proliferation and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fb.cuni.cz [fb.cuni.cz]
- 14. This compound enhances P21/CyclinA2-mediated senescence of HCC cells by regulating NIX-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Platycodin D triggers autophagy through activation of extracellular signal-regulated kinase in hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Mediates Incomplete Autophagy and Ferroptosis in Breast Cancer Cells by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Platycodin D inhibits autophagy and increases glioblastoma cell death via LDLR upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Platycodin D Blocks Breast Cancer-Induced Bone Destruction by Inhibiting Osteoclastogenesis and the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of platycodin D on proliferation, apoptosis and PI3K/Akt signal pathway of human glioma U251 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 23. Platycodin D induces apoptosis via regulating MAPK pathway and promotes autophagy in colon cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Platycodin D, a metabolite of Platycodin grandiflorum, inhibits highly metastatic MDA-MB-231 breast cancer growth in vitro and in vivo by targeting the MDM2 oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. oss.jomh.org [oss.jomh.org]
- 29. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 30. cancer.wisc.edu [cancer.wisc.edu]
- 31. Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
An In-Depth Technical Guide to the Early Discovery and Isolation of Platycodin D2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational discovery and isolation of Platycodin D2, a significant triterpenoid saponin derived from the root of Platycodon grandiflorum. The document details both the historical context of its discovery, modern isolation and analytical techniques, and its interaction with key cellular signaling pathways.
Introduction: The Emergence of Platycosides
The investigation into the chemical constituents of Platycodon grandiflorum (Jie Geng), a plant with a long history in traditional East Asian medicine, led to the discovery of a class of bioactive compounds known as platycosides. These triterpenoid saponins have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The initial focus of research was on the major saponin components, leading to the landmark isolation and structural elucidation of Platycodin D in the mid-1970s. This pioneering work paved the way for the subsequent discovery and characterization of its isomers, including this compound.
This compound, along with its isomer Platycodin D3, shares the same molecular formula as Platycodin D but differs in its glycosidic linkages. Specifically, this compound is characterized by a Glc-(1 → 3)-Glc linkage in its sugar moiety, a subtle structural difference that influences its physicochemical properties and biological activity. This guide will delve into the early methodologies that enabled the separation of these closely related compounds and the modern analytical techniques that provide precise characterization.
Early Discovery and Physicochemical Characterization
While the initial groundbreaking research in 1975 focused on Platycodin D, the subsequent exploration of Platycodon grandiflorum's saponin profile led to the identification of its isomers. The differentiation and isolation of this compound were challenging due to its structural similarity to other platycosides. Early researchers relied on meticulous chromatographic techniques to separate these compounds.
Table 1: Physicochemical and Analytical Data for Platycodin D and its Isomers
| Compound | Molecular Formula | Key Structural Feature | UPLC-QTOF/MS Retention Time (min)[1] |
| Platycodin D | C₅₇H₉₂O₂₈ | - | Not explicitly found in searches |
| This compound | C₆₃H₁₀₂O₃₃ | Glc-(1 → 3)-Glc linkage [1] | 9.23 [1] |
| Platycodin D3 | C₆₃H₁₀₂O₃₃ | Glc-(1 → 6)-Glc linkage[1] | 5.53[1] |
Modern Isolation and Purification Protocols
Current methodologies for the isolation and purification of this compound from Platycodon grandiflorum roots are highly sophisticated, ensuring high purity for research and drug development purposes.
A widely adopted method for extracting a crude saponin fraction from the dried roots of Platycodon grandiflorum involves solvent extraction.
Experimental Protocol: Optimized Solvent Extraction
-
Preparation of Plant Material: Dried roots of Platycodon grandiflorum are pulverized into a fine powder.
-
Extraction: The powdered root material is subjected to extraction with 70% ethanol at 80°C for 3 hours. This process is typically repeated three times to ensure maximum yield.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and then partitioned sequentially with n-hexane and n-butanol. The n-butanol fraction, which is rich in saponins, is collected and concentrated.
The crude saponin fraction is further purified using a combination of chromatographic techniques to isolate this compound.
Experimental Protocol: Multi-Step Chromatography
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase is a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and mass spectrometry.
Table 2: Modern Extraction and Purification Yields for Platycodin D
| Extraction Method | Key Parameters | Yield of Platycodin D | Reference |
| Optimized Solvent Extraction | 0% ethanol, 50°C, 11 hours | 5.63 mg/g | [2][3][4] |
| Mechanochemical-Assisted Extraction | Grinding with NaOH, water extraction | 7.16 ± 0.14 mg/g | [5] |
| Superfine Grinding Extraction | Water extraction | 3.26 ± 0.12 mg/g | [5] |
| Soxhlet Extraction | Solvent extraction | 4.18 ± 0.11 mg/g | [5] |
Note: While these yields are for Platycodin D, they provide a relevant benchmark for the extraction of platycosides from the same source material.
Experimental Workflow for Isolation and Identification
The logical flow from raw plant material to pure this compound involves several key stages.
Signaling Pathways Modulated by this compound
Platycodin D and its isomers have been shown to exert their biological effects by modulating key intracellular signaling pathways, including the PI3K/Akt and NF-κB pathways. Understanding these interactions is crucial for drug development.
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Platycodin D has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[6][7][8]
The NF-κB signaling pathway plays a pivotal role in inflammation and immune responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Platycodin D has been demonstrated to suppress the activation of NF-κB, thereby exerting its anti-inflammatory effects.[9][10]
Conclusion
The journey from the initial discovery of Platycodin D to the specific isolation and characterization of its isomer, this compound, highlights the advancements in natural product chemistry. While early research laid the critical groundwork for understanding the platycosides, modern analytical techniques have enabled the precise separation and detailed structural elucidation of these closely related compounds. The demonstrated bioactivity of this compound, particularly its influence on crucial signaling pathways, underscores its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals in the field, bridging the historical context of discovery with the practicalities of modern isolation and the mechanistic basis of its pharmacological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Platycodin D inhibits the proliferation, invasion and migration of endometrial cancer cells by blocking the PI3K/Akt signaling pathway via ADRA2A upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platycodin D-induced apoptosis through nuclear factor-kappaB activation in immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platycodin D inhibits diabetic retinopathy via suppressing TLR4/MyD88/NF-κB signaling pathway and activating Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Platycodin D2: A Triterpenoid Saponin with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Platycodin D2 (PD2) is a prominent triterpenoid saponin isolated from the root of Platycodon grandiflorum, a plant with a long history of use in traditional medicine. As an oleanane-type saponin, PD2 possesses a characteristic structure comprising a triterpenoid aglycone linked to two sugar chains.[1][2][3] This guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and development of PD2 as a potential therapeutic agent.
Chemical Structure and Properties
This compound is classified as a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological effects.[4] The core structure of PD2 features an oleanane backbone. Specifically, it consists of an aglycone with a single unbranched monosaccharide residue attached at the C-3 position and an unbranched chain of four monosaccharide residues at the C-28 position. A distinguishing feature of PD2 is the absence of an acetyl domain.[1] Saponins like PD2 are amorphous, have high molecular weights, and exhibit surface-active properties due to their lipid-soluble aglycone and water-soluble sugar moieties.[1]
Extraction and Purification
The isolation of this compound from Platycodon grandiflorum roots involves several established methodologies. A common approach begins with solvent extraction, often using ethanol or water.[5] This initial extract then undergoes purification to isolate the saponin fraction. Partitioning between the aqueous extract and a water-immiscible solvent, such as n-butanol, is a widely used preliminary purification step.[1]
For higher purity, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) is a popular and effective method for both the analysis and isolation of bioactive natural products like PD2.[1] Advanced techniques such as ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QToF/MS) are utilized for detailed characterization of various platycosides.[2]
More innovative and efficient extraction techniques have also been developed. Mechanochemical-assisted extraction, for instance, has been shown to increase the yield of platycodin compounds while reducing extraction time and temperature.[6] Furthermore, statistical methods like response surface methodology (RSM) have been successfully applied to optimize extraction parameters, such as solvent concentration, temperature, and time, to maximize the yield of specific platycosides.[5]
Biological Activities and Mechanisms of Action
This compound exhibits a wide spectrum of biological activities, with its anti-tumor and immunomodulatory effects being the most extensively studied.
Anti-Tumor Activity
PD2 has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including breast cancer, glioma, and hepatocellular carcinoma (HCC).[7][8][9] Its anti-cancer mechanisms are multifaceted, targeting several key cellular processes.
-
Induction of Autophagy and Ferroptosis: In breast cancer cells, PD2 has been found to cause mitochondrial damage, leading to an increase in mitochondrial reactive oxygen species (mtROS). This, in turn, results in the inhibition of autophagy flux and the induction of ferroptosis, a form of iron-dependent programmed cell death. The interplay between blocked autophagy and ferroptosis synergistically inhibits cancer cell proliferation.[7]
-
Inhibition of Proliferation and Induction of Apoptosis: PD2 can inhibit the proliferation of cancer cells and induce apoptosis. In human glioma U251 cells, this effect is linked to the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and growth.[8]
-
Promotion of Cellular Senescence: In hepatocellular carcinoma cells, PD2 has been shown to induce mitophagy through the NIX protein. This process activates the P21/CyclinA2 pathway, ultimately leading to cellular senescence, a state of irreversible cell cycle arrest that serves as a potent anti-tumor mechanism.[9]
The collective anti-cancer strategy of platycodins involves inducing apoptosis and cell cycle arrest, triggering autophagy, and inhibiting angiogenesis, invasion, and metastasis through the modulation of multiple signaling pathways.[4]
Immunomodulatory Effects
This compound has shown considerable promise as a vaccine adjuvant. It effectively stimulates both Th1 and Th2 immune responses, which are crucial for cell-mediated and humoral immunity, respectively.[2][10] Studies in mice have demonstrated that PD2, when co-administered with an antigen like ovalbumin (OVA), significantly enhances the proliferation of splenocytes and boosts the production of OVA-specific antibodies (IgG, IgG1, IgG2a, and IgG2b).[10]
Mechanistically, PD2 promotes the mRNA expression of key cytokines, including IL-2, IFN-gamma (Th1), IL-4, and IL-10 (Th2), as well as the transcription factors T-bet (Th1) and GATA-3 (Th2).[10] An important advantage of PD2 as an adjuvant is its relatively low hemolytic activity compared to other saponin-based adjuvants like Quil A, suggesting a better safety profile.[10]
Anti-Inflammatory and Neuroprotective Effects
Saponins from Platycodon grandiflorum, including PD2, possess anti-inflammatory properties.[1] They have been reported to reduce neuroinflammation, suggesting a potential therapeutic role in neurodegenerative diseases.[11] The anti-inflammatory action is partly mediated by the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway, and the suppression of pro-inflammatory mediators like nitric oxide (NO), iNOS, and COX-2.[11]
Quantitative Data
The following tables summarize key quantitative data related to the biological activities of this compound and the related compound, Platycodin D.
Table 1: Hemolytic Activity of this compound
| Compound | Assay Target | HD50 Value (µg/mL) | Reference |
| This compound | 0.5% Rabbit Red Blood Cells | 18.57 ± 1.37 | [10] |
| Quil A | 0.5% Rabbit Red Blood Cells | 5.76 ± 0.23 | [10] |
Table 2: In Vitro Anti-Tumor Activity of Platycodins
| Compound | Cell Line | Assay | Concentration/IC50 | Time (h) | Reference |
| Platycodin D | Human Glioma U251 | Proliferation Inhibition | 16.3, 40.8, 81.6, 163.2 µM | - | [8] |
| Platycodin D | BEL-7402 (HCC) | Cell Proliferation | IC50: 37.70 ± 3.99 µM* | 24 | [3] |
*Note: The original source reports the unit as mol/L, which is likely a typographical error and has been interpreted as µmol/L based on typical IC50 values for such compounds.
Key Signaling Pathways and Mechanisms
The biological effects of this compound are mediated through its interaction with several crucial intracellular signaling pathways.
PD2-Induced Autophagy and Ferroptosis in Breast Cancer
This compound treatment in breast cancer cells leads to mitochondrial damage and a subsequent increase in mitochondrial ROS (mtROS). This oxidative stress has a dual effect: it inhibits the normal flow of the autophagy process and simultaneously triggers ferroptosis. These two pathways are interconnected and mutually reinforcing, leading to a potent inhibition of cancer cell proliferation.[7]
Caption: PD2-induced mtROS promotes both autophagy inhibition and ferroptosis.
PI3K/Akt Pathway Inhibition in Glioma
In human glioma cells, Platycodin D has been shown to exert its anti-proliferative and pro-apoptotic effects by targeting the PI3K/Akt signaling cascade. By inhibiting the activation of this pathway, PD prevents the phosphorylation of Akt, a key downstream effector that promotes cell survival and suppresses apoptosis.[8]
Caption: Platycodin D inhibits the PI3K/Akt survival pathway in glioma cells.
NIX-Mediated Mitophagy and Senescence in HCC
This compound induces senescence in hepatocellular carcinoma (HCC) cells through a specific form of autophagy known as mitophagy. PD2 upregulates the protein NIX, which triggers the removal of damaged mitochondria. This process leads to the activation of the P21/CyclinA2 signaling axis, resulting in cell cycle arrest and senescence.[9]
References
- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Mediates Incomplete Autophagy and Ferroptosis in Breast Cancer Cells by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances P21/CyclinA2-mediated senescence of HCC cells by regulating NIX-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a potential less hemolytic saponin adjuvant eliciting Th1 and Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activities of Platycodin D2 Saponin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platycodin D2 (PD2), a triterpenoid saponin derived from the root of Platycodon grandiflorum, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the multifaceted biological effects of PD2, with a particular focus on its anti-cancer, immunomodulatory, and anti-inflammatory properties. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental methodologies for key assays, and illustrating the intricate signaling pathways modulated by this promising natural compound. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
Platycodon grandiflorum, commonly known as the balloon flower, has a long history of use in traditional Asian medicine for treating a variety of ailments, including respiratory and inflammatory conditions.[1] Modern phytochemical investigations have identified triterpenoid saponins as the primary bioactive constituents of its root, with this compound emerging as a compound of significant interest.[1][2] PD2 is noted for being a less hemolytic saponin compared to its close structural analog, Platycodin D, suggesting a potentially favorable safety profile.[2] This guide delves into the core biological activities of this compound, providing a detailed examination of its mechanisms of action and potential therapeutic applications.
Anti-Cancer Activities
This compound has demonstrated notable anti-cancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, encompassing the induction of apoptosis, modulation of autophagy, and the novel induction of ferroptosis.
Induction of Apoptosis and Regulation of Cell Cycle
This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a form of programmed cell death.[3] This is achieved through the modulation of key regulatory proteins involved in the apoptotic cascade. Specifically, PD2 treatment has been observed to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting cell death.[3] Furthermore, PD2 can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[3]
Modulation of Autophagy and Induction of Ferroptosis in Breast Cancer
A recent study has elucidated a novel anti-cancer mechanism of this compound in breast cancer cells, involving the induction of incomplete autophagy and ferroptosis.[4] PD2 was found to cause mitochondrial damage, leading to the production of mitochondrial reactive oxygen species (mtROS).[4] This increase in mtROS triggers a blockage in the autophagy flux and initiates ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[4] The study revealed that the blockage of autophagy and the induction of ferroptosis are mutually reinforcing processes, ultimately leading to the inhibition of breast cancer cell proliferation.[4]
Quantitative Data: Anti-proliferative Activity of Platycodins
The following table summarizes the available quantitative data on the anti-proliferative effects of Platycodin D and related saponins on various cancer cell lines. It is important to note that much of the specific IC50 data is for Platycodin D, a closely related compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| Platycodin D | U251 | Human Glioma | ~40.8-81.6 | 48 | [1][3] |
| Platycodin D | BEL-7402 | Human Hepatoma | 37.70 ± 3.99 | 24 | [5] |
| Platycodin D | SGC-7901 | Human Gastric Cancer | 18.6 ± 3.9 | Not Specified | [5] |
| Platycodin D | PC-12 | Pheochromocytoma | 13.5 ± 1.2 | 48 | [6] |
| Platycodin D | Leukemia Cell Lines | Leukemia | 10-20 | Not Specified |
Immunomodulatory Activities
This compound has demonstrated significant potential as an immunomodulatory agent, particularly as a vaccine adjuvant.[1][2] Adjuvants are substances that enhance the immune response to an antigen, leading to a more robust and sustained immunity.[2]
Adjuvant Effect on Humoral and Cellular Immunity
Studies have shown that this compound can significantly enhance both humoral and cellular immune responses to co-administered antigens, such as the Hepatitis B surface antigen (HBsAg) and ovalbumin (OVA).[1][2]
-
Humoral Immunity: PD2 has been shown to significantly increase the titers of antigen-specific antibodies, including IgG, IgG1, IgG2a, and IgG2b.[1][2] The enhanced production of IgG2a and IgG2b is particularly noteworthy as it indicates a shift towards a Th1-biased immune response, which is crucial for clearing intracellular pathogens.[1]
-
Cellular Immunity: PD2 promotes the proliferation of splenocytes in response to mitogens (Concanavalin A and lipopolysaccharide) and the specific antigen.[1][2] Furthermore, it significantly enhances the production of both Th1 cytokines (IL-2, IFN-γ) and Th2 cytokines (IL-4, IL-10).[1][2] This balanced Th1/Th2 response suggests that PD2 can be a versatile adjuvant for various vaccine formulations.
Quantitative Data: Immunomodulatory Effects of this compound
The following table summarizes the quantitative data on the immunomodulatory effects of this compound.
| Parameter | Antigen | Model | Effect of PD2 | Significance | Citation |
| Splenocyte Proliferation (Con A-induced) | OVA | Mice | Significantly Increased | P<0.05 | [2] |
| Splenocyte Proliferation (LPS-induced) | OVA | Mice | Significantly Increased | P<0.01 | [2] |
| Splenocyte Proliferation (Antigen-specific) | OVA | Mice | Significantly Increased | P<0.001 | [2] |
| Serum IgG Titer | OVA | Mice | Significantly Enhanced | P<0.01 | [2] |
| Serum IgG1 Titer | OVA | Mice | Significantly Enhanced | P<0.01 | [2] |
| Serum IgG2a Titer | OVA | Mice | Significantly Enhanced | P<0.001 | [2] |
| Serum IgG2b Titer | OVA | Mice | Significantly Enhanced | P<0.05 | [2] |
| IL-2 mRNA Expression | OVA | Mice | Significantly Promoted | P<0.001 | [2] |
| IFN-γ mRNA Expression | OVA | Mice | Significantly Promoted | P<0.001 | [2] |
| IL-4 mRNA Expression | OVA | Mice | Significantly Promoted | P<0.001 | [2] |
| IL-10 mRNA Expression | OVA | Mice | Significantly Promoted | P<0.001 | [2] |
| HBsAg-specific IgG Titer | HBsAg | Mice | Markedly Enhanced | P<0.01 | [1] |
| HBsAg-specific IgG1 Titer | HBsAg | Mice | Markedly Enhanced | P<0.01 | [1] |
| HBsAg-specific IgG2a Titer | HBsAg | Mice | Markedly Enhanced | P<0.001 | [1] |
| HBsAg-specific IgG2b Titer | HBsAg | Mice | Markedly Enhanced | P<0.01 | [1] |
| IL-2 Production | HBsAg | Mice | Significantly Promoted | P<0.001 | [1] |
| IFN-γ Production | HBsAg | Mice | Significantly Promoted | P<0.001 | [1] |
| IL-4 Production | HBsAg | Mice | Significantly Promoted | P<0.001 | [1] |
| IL-10 Production | HBsAg | Mice | Significantly Promoted | P<0.001 | [1] |
Anti-inflammatory Activities
This compound exhibits potent anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.
Inhibition of Pro-inflammatory Mediators
Platycodin D, a close analog of PD2, has been shown to significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in activated macrophages. This inhibition is attributed to the suppression of the NF-κB signaling pathway, a key regulator of inflammation.
Modulation of MAPK Signaling
The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Platycodin D has been demonstrated to modulate the phosphorylation of key MAPK proteins, including p38 and JNK, which are involved in the inflammatory response.[5]
Signaling Pathways Modulated by this compound
The biological activities of this compound are orchestrated through its interaction with and modulation of several key intracellular signaling pathways.
Apoptosis and Cell Cycle Arrest Signaling
dot
Caption: this compound-induced apoptosis signaling pathways.
Ferroptosis Induction in Breast Cancer
dot
Caption: this compound-induced ferroptosis in breast cancer cells.
Immunomodulatory Adjuvant Effect
dot
References
- 1. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. Platycodin D induces apoptosis and decreases telomerase activity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Platycodin D2 in Traditional Chinese Medicine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platycodin D2 (PD2), a prominent triterpenoid saponin derived from the root of Platycodon grandiflorum (Jiegeng), is a cornerstone of traditional Chinese medicine (TCM).[1][2][3] For centuries, this herb has been prescribed for respiratory ailments such as cough, phlegm, and sore throat.[1][4] Modern pharmacological research has not only validated these traditional uses but also unveiled a broader spectrum of therapeutic activities, including potent anti-inflammatory, anticancer, and immunomodulatory effects.[1][5][6] This technical guide provides an in-depth analysis of this compound's pharmacological properties, underlying molecular mechanisms, and relevant experimental protocols to support further research and drug development.
Pharmacological Properties and Traditional Use
Platycodon grandiflorum, known as Jiegeng in Chinese, has a long-standing history in TCM for treating conditions of the lung, such as abscesses and inflammation.[2][5][6] Its efficacy is largely attributed to its rich content of triterpenoid saponins, with this compound being a key bioactive constituent.[3][7] Traditionally used as an expectorant and for treating respiratory disorders, modern science has expanded its potential applications to oncology, inflammatory diseases, and beyond.[1][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the bioactivity of Platycodin D and its derivatives from various studies.
Table 1: In Vitro Cytotoxicity of Platycodin D
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 µM | 24 h | [5] |
| MDA-MB-231 | Breast Cancer | 7.77 ± 1.86 µM | Not Specified | [8] |
Table 2: In Vivo Antitumor Efficacy of Platycodin D
| Cancer Model | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| H520 Lung Cancer Xenograft | 50, 100, 200 mg/kg/day | Oral | 35 days | Dose-dependent decrease in tumor volume and weight | [9] |
Table 3: Hemolytic Activity of this compound
| Compound | HD50 Value (µg/ml) | Target Cells | Reference |
| This compound | 18.57 ± 1.37 | 0.5% Rabbit Red Blood Cells | [10] |
| Quil A (Control) | 5.76 ± 0.23 | 0.5% Rabbit Red Blood Cells | [10] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating multiple critical signaling pathways.
Anti-inflammatory Mechanisms
This compound demonstrates significant anti-inflammatory activity by targeting key inflammatory pathways. It has been shown to inhibit the activation of NF-κB, a crucial transcription factor in the inflammatory response, in various cell types.[1][11] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12][13] Furthermore, this compound can activate the LXRα–ABCA1 signaling pathway, which disrupts the formation of lipid rafts and prevents the translocation of TLR4, a key receptor in the lipopolysaccharide (LPS)-induced inflammatory response.[5][11][13]
Figure 1: this compound's anti-inflammatory signaling pathway.
Anticancer Mechanisms
The anticancer activity of this compound is multifaceted, involving the induction of apoptosis and autophagy, as well as the inhibition of cell proliferation and metastasis.[1][2] It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and survival, in several cancer cell lines.[1][14] Concurrently, this compound can activate the pro-apoptotic JNK and p38 MAPK pathways.[1][5] This dual action on key signaling cascades leads to programmed cell death in cancer cells. Furthermore, this compound has been found to induce ferroptosis, a form of iron-dependent cell death, by promoting the production of mitochondrial reactive oxygen species (mtROS).[7]
Figure 2: this compound's multi-faceted anticancer mechanisms.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments frequently cited in this compound research.
Extraction and Isolation of this compound
-
Objective: To extract and purify this compound from the roots of Platycodon grandiflorum.
-
Protocol:
-
Extraction: The dried roots of Platycodon grandiflorum are powdered and extracted with a solvent. An optimized method utilizes 0% ethanol (water) at 50°C for 11 hours to obtain a Platycodin D-rich extract.[15][16][17]
-
Chromatography: The crude extract is subjected to column chromatography for separation. A C18 reversed-phase column is commonly used.
-
Elution: A gradient elution is performed using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient can be programmed as follows: 0 min, 10% B; 1–6 min, 15% B; 7–20 min, 15% B; 21–30 min, 25% B; 31–35 min, 100% B, at a flow rate of 0.4 mL/min.[15]
-
Identification and Quantification: The fractions containing this compound are identified and quantified using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[18]
-
Figure 3: Workflow for the extraction and purification of this compound.
Cell Viability Assay (CCK-8 or MTT)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Reagent Addition: Add CCK-8 or MTT solution to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8][19]
-
Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins in signaling pathways affected by this compound.
-
Protocol:
-
Cell Lysis: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7][8]
-
Conclusion and Future Directions
This compound, a key active compound from a staple of traditional Chinese medicine, presents a compelling case for modern drug development. Its well-documented anti-inflammatory and anticancer properties, mediated through the modulation of critical cellular signaling pathways, underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its mechanisms of action and explore its clinical applications. Future research should focus on optimizing its bioavailability, conducting preclinical and clinical trials to establish its safety and efficacy in human subjects, and exploring its synergistic effects with other therapeutic agents. The journey of this compound from a traditional remedy to a potential modern pharmaceutical is a testament to the value of integrating traditional knowledge with contemporary scientific investigation.
References
- 1. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 6. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Mediates Incomplete Autophagy and Ferroptosis in Breast Cancer Cells by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platycodin D, a metabolite of Platycodin grandiflorum, inhibits highly metastatic MDA-MB-231 breast cancer growth in vitro and in vivo by targeting the MDM2 oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo and In Vitro Antitumor Effects of Platycodin D, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a potential less hemolytic saponin adjuvant eliciting Th1 and Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]
- 12. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Platycodin D2 from Platycodon grandiflorus Root
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction of Platycodin D2, a bioactive triterpenoid saponin from the root of Platycodon grandiflorus. This document details various extraction methodologies, presents quantitative data for comparison, and offers detailed protocols for laboratory application. Furthermore, it visualizes the extraction workflow and key signaling pathways modulated by Platycodin D, which are of significant interest in drug discovery and development.
Introduction to this compound and Platycodon grandiflorus
Platycodon grandiflorus, commonly known as the balloon flower, is a perennial plant whose root is a staple in traditional oriental medicine. The root extract contains a variety of bioactive compounds, with platycosides, a group of triterpenoid saponins, being of particular interest. Among these, Platycodin D (PD) and its derivatives like this compound (PD2) have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] this compound, specifically, has been shown to induce incomplete autophagy and ferroptosis in breast cancer cells by regulating mitochondrial reactive oxygen species (mtROS).[3] Given its therapeutic potential, efficient extraction and purification of this compound are crucial for further research and drug development.
Comparative Analysis of Extraction Methods
Several methods have been developed for the extraction of platycosides from P. grandiflorus root. The choice of method can significantly impact the yield and purity of this compound. The following table summarizes the quantitative data from various studies, providing a comparison of different extraction techniques.
| Extraction Method | Solvent/Reagent | Key Parameters | Platycodin D Yield (mg/g of root) | Reference |
| Conventional Solvent Extraction | Water (0% Ethanol) | Temperature: 50°C, Time: 11 hours | 5.63 | [2][4] |
| Mechanochemical-Assisted Extraction | Water with NaOH (5% reagent/material ratio) | Grinding time: 5 min, Extraction time: 20 min at room temp., Material/water ratio: 1:30 g/mL, pH: 3.5 | 7.16 ± 0.14 | [5] |
| Superfine Grinding Extraction | Not specified | Not specified | 3.26 ± 0.12 | [5] |
| Soxhlet Extraction | Not specified | Not specified | 4.18 ± 0.11 | [5] |
| Ultrasound-Assisted Extraction (UAE) | 10% Polyethylene Glycol (PEG200-PEG400, 1:1) | Liquid/material ratio: 24 mL/g, Ultrasonic power: 288 W, Time: 44 min, Temperature: 30°C | 5.22 ± 0.13 | [6][7] |
| Ionic Liquid-Ultrasound-Assisted Extraction (IL-UAE) | 0.8 mol·L−1 [C₄mim]Br | Solid-liquid ratio: 1:40 g·mL−1, Ultrasonic power: 500 W, Temperature: 40°C, Time: 40 min | 1.36 | [8] |
Experimental Protocols
This section provides detailed protocols for the most effective and commonly cited extraction methods for this compound.
Protocol for Mechanochemical-Assisted Extraction (MAE)
This method offers the highest reported yield of Platycodin D and utilizes water as a green solvent.
Materials and Equipment:
-
Dried Platycodon grandiflorus root powder
-
Sodium hydroxide (NaOH)
-
Planetary ball mill
-
Extraction vessel
-
pH meter
-
Centrifuge
-
Filtration apparatus
-
Deionized water
Procedure:
-
Pre-treatment: Mix the dried root powder with solid NaOH at a 5% reagent-to-material ratio (w/w).
-
Milling: Place the mixture in a planetary ball mill and grind for 5 minutes.
-
Extraction: Transfer the milled powder to an extraction vessel. Add deionized water at a material-to-water ratio of 1:30 (g/mL).
-
Agitation: Stir the mixture at room temperature for 20 minutes.
-
Acidification: Adjust the pH of the solution to 3.5 using a suitable acid (e.g., HCl).
-
Separation: Centrifuge the mixture to separate the supernatant from the solid residue.
-
Filtration: Filter the supernatant to obtain the crude Platycodin D extract.
-
Further Purification: The crude extract can be further purified using methods such as liquid-liquid partitioning.
Protocol for Ultrasound-Assisted Extraction (UAE)
UAE is a rapid and efficient method for extracting Platycodin D.
Materials and Equipment:
-
Dried Platycodon grandiflorus root powder
-
Polyethylene Glycol 200 (PEG200)
-
Polyethylene Glycol 400 (PEG400)
-
Ultrasonic bath or probe sonicator (288 W)
-
Extraction vessel
-
Centrifuge
-
Filtration apparatus
-
Deionized water
Procedure:
-
Solvent Preparation: Prepare a 10% (v/v) extraction solvent by mixing equal volumes of PEG200 and PEG400 in deionized water.
-
Extraction: Add the dried root powder to the extraction solvent at a liquid-to-material ratio of 24 mL/g.
-
Sonication: Place the extraction vessel in an ultrasonic bath or use a probe sonicator. Apply ultrasonic irradiation at a power of 288 W for 44 minutes. Maintain the temperature at 30°C.
-
Separation: After sonication, centrifuge the mixture to separate the supernatant.
-
Filtration: Filter the supernatant to obtain the crude Platycodin D extract.
-
Purification: The crude extract can be subjected to further purification steps.
Protocol for Purification by Liquid-Liquid Partitioning
This protocol is a common subsequent step after initial extraction to purify platycosides.
Materials and Equipment:
-
Crude Platycodon grandiflorus root extract
-
Ethyl acetate
-
n-Butanol (water-saturated)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude extract in a suitable solvent, typically water or a hydroalcoholic solution.
-
Ethyl Acetate Partitioning: Transfer the solution to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate. The ethyl acetate layer will extract relatively non-polar compounds.[1] Collect the aqueous layer.
-
Butanol Partitioning: To the collected aqueous layer, add an equal volume of water-saturated n-butanol. Shake vigorously and allow the layers to separate. The butanol layer will contain the platycosides, including this compound.[1]
-
Solvent Evaporation: Collect the butanol layer and concentrate it using a rotary evaporator to obtain the purified platycoside fraction.
-
Further Analysis: The purified fraction can be analyzed by HPLC or LC-MS to quantify the this compound content.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: General workflow for this compound extraction and analysis.
Signaling Pathways Modulated by Platycodin D
Platycodin D has been shown to exert its anticancer effects by modulating several key signaling pathways. The diagram below illustrates the inhibitory effects of Platycodin D on the PI3K/Akt and MAPK pathways.
Caption: Platycodin D inhibits PI3K/Akt and MAPK signaling pathways.
Platycodin D has been reported to inhibit the PI3K/Akt signaling pathway in various cancer cells, including human glioma U251 cells, by reducing the phosphorylation of Akt.[9][10] It also suppresses the EGFR-mediated Akt and MAPK pathways.[9] Furthermore, Platycodin D can induce apoptosis through both extrinsic and intrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.[11] These mechanisms contribute to its anti-proliferative and pro-apoptotic effects on cancer cells.
Conclusion
The selection of an appropriate extraction method is critical for obtaining high yields of this compound from Platycodon grandiflorus root. Mechanochemical-assisted extraction has shown the most promising results in terms of yield and the use of an environmentally friendly solvent. For rapid extraction, ultrasound-assisted extraction presents a viable alternative. The provided protocols offer a starting point for researchers to optimize their extraction and purification processes. Understanding the molecular mechanisms of this compound, particularly its impact on key signaling pathways, is essential for its development as a potential therapeutic agent. The information and protocols in this document are intended to facilitate further research into the promising pharmacological properties of this compound.
References
- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Mediates Incomplete Autophagy and Ferroptosis in Breast Cancer Cells by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells [mdpi.com]
- 11. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Platycodin D2 in Plant Extracts by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Platycodin D2 in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals involved in the analysis of saponins from Platycodon grandiflorum and other botanical sources.
Introduction
Platycodon grandiflorum, commonly known as balloon flower, is a traditional herbal medicine used in Asia for various therapeutic purposes. Its roots, Platycodonis Radix, are rich in triterpenoid saponins, with Platycodin D being a major bioactive component. This compound is a closely related saponin of significant interest due to its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization, and pharmacokinetic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2][3][4]
Experimental
-
Reference standards of this compound, Platycodin D, Platycodin D3, and Polygalacin D were obtained from various commercial suppliers.[1][3]
-
LC-MS grade acetonitrile, methanol, and water were purchased from a reputable chemical supplier.[1]
-
Formic acid (LC-MS grade) was also procured from a standard chemical vendor.[1]
-
Internal Standard (IS): Notoginsenoside R1 or Madecassoside can be used.[2][5]
Stock solutions of this compound and the internal standard are prepared by dissolving the compounds in 50% methanol or 18% acetonitrile to a final concentration of 1 mg/mL.[2][6] Working standard solutions are prepared by serially diluting the stock solution with the same solvent to achieve a range of concentrations for the calibration curve (e.g., 5 ng/mL to 2000 ng/mL).[5]
The following protocol is a general guideline for the extraction of this compound from dried plant root powder:
-
Weigh 1.0 g of the powdered plant material.
-
Add 20 mL of 70% ethanol.
-
Perform ultrasonic extraction for 60 minutes at 50°C.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to LC-MS/MS analysis.[6]
For analysis of a freeze-dried extract powder:
-
Dissolve 40 mg of the freeze-dried extract in 1 mL of 18% acetonitrile.[6]
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PVDF syringe filter before injection into the LC-MS/MS system.[6]
The analysis is performed on a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
Two alternative chromatographic methods are presented below, a reverse-phase (RP) and a hydrophilic interaction liquid chromatography (HILIC) method.
| Parameter | Method 1: Reversed-Phase C18 | Method 2: HILIC |
| Column | ACQUITY BEH C18 (2.1 mm × 100 mm, 1.7 µm)[7] | Waters XBridge™ HILIC (4.6 mm × 250 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[8] | Water[1] |
| Mobile Phase B | Acetonitrile[8] | Acetonitrile[1] |
| Flow Rate | 0.45 mL/min[7] | 1.0 mL/min[1] |
| Column Temperature | 40 °C[1] | 30 °C[1] |
| Injection Volume | 2 µL[1] | 5 µL[1] |
| Gradient Program | See Table 2 | See Table 3 |
Table 2: Gradient Program for Reversed-Phase C18 Separation
| Time (min) | % Mobile Phase B |
| 0.0 - 2.0 | 40 - 43 |
| 2.0 - 2.1 | 43 - 50 |
| 2.1 - 12.0 | 50 - 54 |
| 12.0 - 12.1 | 54 - 70 |
| 12.1 - 18.0 | 70 - 99 |
| 18.0 - 18.1 | 99 - 40 |
| 18.1 - 20.0 | 40 |
(Adapted from a similar platycoside separation method)[1]
Table 3: Gradient Program for HILIC Separation
| Time (min) | % Mobile Phase B |
| 0.0 - 1.0 | 88 |
| 1.0 - 10.0 | 88 - 78 |
| 10.0 - 20.0 | 78 - 65 |
| 20.0 - 20.1 | 65 - 88 |
| 20.1 - 35.0 | 88 |
(Source: Comprehensive profiling of Platycodonis radix)[1]
Mass Spectrometric Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.0 kV (Negative) / -4.5 kV (Negative)[1][6] |
| Source Temperature | 120 °C[1] |
| Desolvation Temperature | 550 °C[1] |
| Cone Gas Flow | 50 L/hr[1] |
| Desolvation Gas Flow | 1000 L/hr[1] |
Table 4: MRM Transitions for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1223.6 [M-H]⁻ | 469.2 | Optimize experimentally |
| Platycodin D | 1223.6 [M-H]⁻ | 469.2 | Optimize experimentally[5] |
| Platycodin D3 | 1223.6 [M-H]⁻ | Varies | Optimize experimentally |
| Polygalacin D | 1207.58 [M-H]⁻ | Varies | Optimize experimentally[1] |
| Internal Standard (Madecassoside) | 973.6 [M-H]⁻ | 469.2 | Optimize experimentally[5] |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for Platycodin D has also been reported as [M+Na]⁺ with m/z 1247.7 in positive ion mode.[9]
Results and Discussion
The described chromatographic methods provide good separation of this compound from other related saponins. The choice between a C18 and a HILIC column will depend on the overall metabolite profile of the plant extract and potential interferences. Isomers such as this compound and Platycodin D3 can be chromatographically resolved, with this compound typically having a longer retention time on C18 columns.[10][11]
A full method validation should be performed according to standard guidelines, including assessments of:
-
Linearity: The calibration curve for this compound should be linear over the desired concentration range (e.g., 5-2000 ng/mL) with a correlation coefficient (r²) > 0.99.[5]
-
Precision and Accuracy: Intra- and inter-day precision (as relative standard deviation, RSD) should be below 15%, and accuracy (as relative error, RE) should be within ±15%.[5]
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Selectivity: The method should be free from significant interference from endogenous components in the plant matrix.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.
-
Recovery: The efficiency of the extraction procedure should be determined.
Diagrams
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
References
- 1. Comprehensive profiling of Platycodonis radix in different growing regions using liquid chromatography coupled with mass spectrometry: from metabolome ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08285J [pubs.rsc.org]
- 2. Determination of Platycodin D and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of platycodin D and platycodin D3 in rat plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An HPLC-MS/MS method for the quantitative determination of platycodin D in rat plasma and its application to the pharmacokinetics of Platycodi Radix extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. Global Profiling of Various Metabolites in Platycodon grandiflorum by UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Culture using Platycodin D2
For Researchers, Scientists, and Drug Development Professionals
Platycodin D2 (PD2), a triterpenoid saponin derived from the root of Platycodon grandiflorum, has garnered significant interest in oncological research for its potent anti-tumor properties.[1][2] These application notes provide a comprehensive overview of in vitro protocols for studying the effects of this compound on various cancer cell lines. The methodologies detailed below are based on established research and are intended to guide researchers in investigating the mechanisms of action of this promising natural compound.
Data Presentation: Quantitative Effects of Platycodin D and D2
The following tables summarize the cytotoxic effects of Platycodin D (PD) and this compound (PD2) on various cancer cell lines, providing key quantitative data for experimental planning.
Table 1: IC50 Values of Platycodin D (PD) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 | 24 | [3] |
| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | 48 | [3] |
| U251 | Glioblastoma | Varies (dose-dependent) | 48 | [4] |
| PC3 | Prostate Cancer | Not specified | Not specified | [5][6] |
| MCF-7 | Breast Adenocarcinoma | Not specified | Not specified | [5] |
| AGS | Gastric Adenocarcinoma | Not specified | Not specified | [5] |
| HepG2 | Hepatocellular Carcinoma | Concentration-dependent inhibition | Not specified | [7] |
| Hep3B | Hepatocellular Carcinoma | Concentration-dependent inhibition | Not specified | [7] |
| A549 | Non-small cell lung cancer | ~10 | 48 | [8] |
| NCI-H1975 | Non-small cell lung cancer | ~10 | 48 | [8] |
| U937 | Leukemia | >200 (for MT polymerization) | Not specified | [9] |
Table 2: IC50 Values of this compound (PD2) in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 Value (µmol/L) | Notes | Reference |
| Huh-7 | ~12 (lowest among tested HCC lines) | PD2 showed no obvious inhibitory effect on normal liver cells. | [2] |
| HCCLM3 | ~12 (lowest among tested HCC lines) | PD2 showed no obvious inhibitory effect on normal liver cells. | [2] |
| Other HCC lines | Nearly 12 | PD2 significantly decreased the viability of liver cancer cells. | [2] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using CCK-8/MTT Assay
This protocol is designed to determine the inhibitory effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Huh-7, HCCLM3, breast cancer cell lines)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
96-well plates
-
CCK-8 or MTT assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0 to 100 µM.[2][3][4] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value can be determined by plotting cell viability against the logarithm of this compound concentration.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 16.3, 40.8, 81.6, 163.2 µM for U251 cells) for a specified time (e.g., 48 hours).[4]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression levels of key proteins involved in signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, β-actin)[4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. The intensity of the bands can be quantified using densitometry software.
Signaling Pathways and Visualizations
Platycodin D and D2 have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and death.
PI3K/Akt/mTOR Signaling Pathway
Platycodin D has been reported to inhibit the PI3K/Akt signaling pathway, leading to decreased cell proliferation and induction of apoptosis in glioma U251 cells.[4][10] This inhibition is observed through a reduction in the phosphorylation of Akt.[4]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Apoptosis Induction Pathway
Platycodin D induces apoptosis through both intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[4][7]
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Workflow for Investigating this compound Effects
The following diagram illustrates a typical workflow for characterizing the in vitro anti-cancer effects of this compound.
Caption: General workflow for in vitro analysis of this compound.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis and inhibiting critical cell survival pathways in a variety of cancer cell lines. The protocols and data presented here provide a solid foundation for researchers to further explore the therapeutic applications of this compound. It is crucial to optimize experimental conditions, such as cell density and treatment duration, for each specific cell line to ensure reproducible and meaningful results.
References
- 1. This compound Mediates Incomplete Autophagy and Ferroptosis in Breast Cancer Cells by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances P21/CyclinA2-mediated senescence of HCC cells by regulating NIX-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 4. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Platycodin D induces apoptosis, and inhibits adhesion, migration and invasion in HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Platycodin D induces mitotic arrest in vitro, leading to endoreduplication, inhibition of proliferation and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Platycodin D2 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Platycodin D2 (PD2), a bioactive saponin from Platycodon grandiflorum, in various preclinical animal models. This document details its application as a vaccine adjuvant, in cancer research, and for its anti-inflammatory properties, supported by detailed experimental protocols and summaries of key quantitative data.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the dosages, routes of administration, and observed effects of Platycodin D and its closely related analogue this compound in different animal models.
Table 1: this compound as a Vaccine Adjuvant
| Animal Model | Antigen | PD2 Dose | Administration Route | Key Findings |
| ICR Mice | Ovalbumin (OVA) | 25, 50, 75, 100 µg | Subcutaneous (s.c.) | Significantly enhanced OVA-specific IgG, IgG1, IgG2a, and IgG2b antibody titers. Promoted splenocyte proliferation and the mRNA expression of Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-10) cytokines.[1] |
| Mice | Hepatitis B surface antigen (HBsAg) | Not specified | Not specified | Improved both cellular and humoral immune responses to HBsAg, suggesting its potential as a promising adjuvant for the hepatitis B vaccine with dual Th1- and Th2-potentiating activity.[2] |
Table 2: Anti-Cancer Effects of Platycodin D/D2
| Animal Model | Cancer Cell Line | PD/PD2 Dose | Administration Route | Key Findings |
| BALB/c nude mice | H520 (Lung Cancer) | 50, 100, 200 mg/kg/day | Oral (p.o.) | Dose-dependently decreased tumor volumes and weights. Showed immunostimulatory and anti-cachexia effects.[3] |
| Athymic nude mice | MDA-MB-231 (Breast Cancer) | 5 mg/kg | Not specified | Inhibited tumor growth and the expression of Ki-67.[3] |
| BALB/c nude mice | 5637 (Bladder Cancer) | 300 mg/kg/day | Oral (p.o.) | Significantly suppressed tumor growth, with an anti-tumor rate of approximately 57.63%.[4] |
| H22 tumor-bearing mice | H22 (Hepatocellular Carcinoma) | Not specified | Not specified | Markedly suppressed tumor growth, improved immune functions, induced apoptosis, and inhibited angiogenesis.[5] |
Table 3: Anti-Inflammatory and Anti-Nociceptive Effects of Platycodin D/D3
| Animal Model | Condition | PD/PD3 Dose | Administration Route | Key Findings |
| BALB/c mice | OVA-induced Asthma | 40, 80 mg/kg | Intraperitoneal (i.p.) | Inhibited increases in airway resistance and eosinophil count. Reduced IL-4, IL-5, and IL-13 levels in bronchoalveolar lavage fluid.[6] |
| Mice | OVA-induced Asthma | 20, 40, 80 mg/kg/day | Not specified | Alleviated airway remodeling and inflammation, potentially by downregulating phosphorylated proteins in the MAPK/NF-κB signaling pathway.[7][8][9] |
| DBA/1J mice | Collagen-induced Arthritis | 50, 100, 200 mg/kg/day | Oral (p.o.) | Significantly improved CIA-related features, including bone and cartilage damage. Reduced MPO and MDA levels and suppressed the production of IL-6 and TNF-α.[10] |
| Mice | Pain models (tail-flick, writhing, formalin tests) | Not specified | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.), Intrathecal (i.t.) | Showed dose-dependent antinociceptive effects.[11] |
Experimental Protocols
Protocol 1: Evaluation of this compound as a Vaccine Adjuvant in Mice
This protocol is designed to assess the adjuvant activity of this compound when co-administered with a model antigen, ovalbumin (OVA).
Materials:
-
6-8 week old female ICR mice
-
Ovalbumin (OVA)
-
This compound
-
Alum (positive control adjuvant)
-
Sterile saline
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA) for alternative protocols
-
Concanavalin A (Con A), Lipopolysaccharide (LPS)
-
Reagents for ELISA and cell proliferation assays
Procedure:
-
Animal Grouping: Divide mice into the following groups (n=8-10 per group):
-
Group 1: Saline control
-
Group 2: OVA alone (100 µg)
-
Group 3: OVA (100 µg) + Alum (200 µg)
-
Group 4-7: OVA (100 µg) + PD2 (25, 50, 75, or 100 µg)
-
-
Immunization:
-
On Day 1 and Day 15, immunize mice subcutaneously with the respective formulations.
-
-
Sample Collection:
-
Two weeks after the second immunization (Day 28), collect blood via retro-orbital bleeding to obtain serum for antibody analysis.
-
Euthanize mice and aseptically remove spleens for splenocyte proliferation and cytokine analysis.
-
-
Analysis:
-
Antibody Titer Measurement: Perform ELISA to determine the serum titers of OVA-specific IgG, IgG1, IgG2a, and IgG2b.
-
Splenocyte Proliferation Assay: Prepare single-cell suspensions of splenocytes. Stimulate cells with Con A, LPS, or OVA. Measure cell proliferation using an MTT or BrdU incorporation assay.
-
Cytokine mRNA Expression: Isolate RNA from stimulated splenocytes and perform RT-PCR to measure the mRNA expression levels of IL-2, IFN-γ, IL-4, and IL-10.
-
Protocol 2: Evaluation of Platycodin D in a Lung Cancer Xenograft Model
This protocol details the in vivo assessment of the anti-tumor efficacy of Platycodin D using a human lung cancer cell line xenograft in nude mice.
Materials:
-
4-6 week old male BALB/c nude mice
-
H520 human lung cancer cells
-
Platycodin D
-
Gemcitabine (positive control)
-
Sterile saline
-
Matrigel (optional, can enhance tumor take-rate)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 2 x 10^6 H520 cells in 100 µL of sterile saline (optionally mixed 1:1 with Matrigel) into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (saline)
-
Group 2: Platycodin D (50 mg/kg/day, p.o.)
-
Group 3: Platycodin D (100 mg/kg/day, p.o.)
-
Group 4: Platycodin D (200 mg/kg/day, p.o.)
-
Group 5: Gemcitabine (positive control, dose and schedule as per literature)
-
-
Administer treatments for a predefined period (e.g., 21-28 days).
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process tumor tissue for histological analysis (H&E staining) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Protocol 3: Evaluation of Platycodin D in an OVA-Induced Asthma Model
This protocol describes the induction of an allergic asthma phenotype in mice and the evaluation of the therapeutic potential of Platycodin D.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Platycodin D
-
Dexamethasone (positive control)
-
Sterile saline
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice by intraperitoneal injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of saline.
-
-
Challenge:
-
From Day 21 to Day 27, challenge the mice with 1% OVA aerosol in a nebulization chamber for 30 minutes daily.
-
-
Treatment:
-
Administer Platycodin D (e.g., 40 or 80 mg/kg, i.p.) or dexamethasone (positive control) one hour before each OVA challenge.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final challenge, measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
-
Bronchoalveolar Lavage (BAL) and Lung Histology:
-
After AHR measurement, perform a bronchoalveolar lavage to collect BAL fluid.
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
Measure the levels of IL-4, IL-5, and IL-13 in the BAL fluid supernatant by ELISA.
-
Perfuse the lungs and fix them in 10% formalin for histological analysis (H&E and PAS staining) to assess inflammation and mucus production.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways modulated by Platycodin D/D2.
Experimental Workflow
Caption: A generalized experimental workflow for in vivo studies.
References
- 1. This compound is a potential less hemolytic saponin adjuvant eliciting Th1 and Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves specific cellular and humoral responses to hepatitis B surface antigen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fb.cuni.cz [fb.cuni.cz]
- 5. Platycodin D exerts anti-tumor efficacy in H22 tumor-bearing mice via improving immune function and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platycodin D Attenuates Airway Inflammation in a Mouse Model of Allergic Asthma by Regulation NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - 联科生物 [liankebio.com]
- 10. The Effects of Platycodin D, a Saponin Purified from Platycodi Radix, on Collagen-Induced DBA/1J Mouse Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antinociceptive profiles of platycodin D in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of Platycodin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycodin D2 is a triterpenoid saponin isolated from the root of Platycodon grandiflorum. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1] However, a significant hurdle in the preclinical development of this compound is its poor aqueous solubility, which can lead to low bioavailability and variable results in in vivo studies.[2][3] Proper formulation is therefore critical to ensure consistent and effective delivery of the compound to the target site of action.
These application notes provide detailed protocols for the formulation of this compound for in vivo studies, addressing the challenges of its low water solubility. The following sections offer guidance on solubilization strategies, specific formulation protocols, and key considerations for administration.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful formulation strategy.
| Property | Value/Description | Source |
| Molecular Formula | C₆₃H₁₀₂O₃₃ | [1] |
| Molecular Weight | 1387.46 g/mol | [1] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water. | [5][6] |
| Storage (Solid) | Store at -20°C, desiccated. | [5] |
| Storage (Stock Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1][5] |
Formulation Strategies for Poorly Soluble Compounds
Given the lipophilic nature of this compound, several strategies can be employed to enhance its solubility for in vivo administration. These include the use of co-solvents, surfactants, and complexing agents.
-
Co-solvents: Water-miscible organic solvents can be used to dissolve this compound before dilution in an aqueous vehicle. Common co-solvents include Dimethyl sulfoxide (DMSO) and Polyethylene glycol (PEG).
-
Surfactants: These agents increase solubility by forming micelles that encapsulate the hydrophobic drug molecules. Polysorbates (e.g., Tween-80) are frequently used non-ionic surfactants in parenteral formulations.
-
Complexing Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with improved safety and solubilizing properties.
Experimental Protocols
The following protocols are recommended for the formulation of this compound for in vivo studies. It is advised to prepare fresh solutions for each experiment. If a stock solution is prepared in advance, it should be stored appropriately and brought to room temperature before use.
Protocol 1: Co-solvent and Surfactant-Based Formulation
This protocol is suitable for intravenous or intraperitoneal administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Saline (0.9% sodium chloride), sterile, injectable grade
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.[1][7]
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. The final concentration of PEG300 in the formulation should be 40%.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add Tween-80 to the mixture. The final concentration of Tween-80 should be 5%.
-
Mix again until the solution is homogeneous.
-
Finally, add saline to reach the desired final volume. The final concentration of DMSO will be 10%, and saline will be 45%.
-
The final concentration of this compound in this formulation can be up to 2.5 mg/mL.[1][7]
Example for 1 mL of final formulation:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Protocol 2: Cyclodextrin-Based Formulation
This formulation is also suitable for parenteral administration and may be preferred to reduce potential toxicity associated with high concentrations of DMSO or surfactants.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), 20% solution in saline, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.[1]
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add the 20% SBE-β-CD in saline solution to the tube. The final concentration of DMSO will be 10%.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
This formulation can achieve a this compound concentration of at least 2.5 mg/mL.[1]
Example for 1 mL of final formulation:
-
100 µL of 25 mg/mL this compound in DMSO
-
900 µL of 20% SBE-β-CD in Saline
Protocol 3: Formulation for Oral Administration
For oral gavage, a suspension in a vehicle like corn oil can be prepared.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.[1]
-
In a suitable tube, add the required volume of the this compound stock solution.
-
Add corn oil to the tube to achieve the final desired concentration. The final concentration of DMSO will be 10%.
-
Vortex thoroughly to ensure a uniform suspension.
-
This method can yield a concentration of at least 2.5 mg/mL.[1]
Example for 1 mL of final formulation:
-
100 µL of 25 mg/mL this compound in DMSO
-
900 µL of Corn oil
In Vivo Administration Data
The following table summarizes dosages of Platycodin D and D2 used in published in vivo studies.
| Compound | Animal Model | Route of Administration | Dosage | Observed Effects | Reference |
| Platycodin D | Mice | Oral | 50, 100, 200 mg/kg | Antitumor, anticachexia, and immunomodulatory activities. | [8] |
| Platycodin D | Rats | Oral | 20 mg/kg | Pharmacokinetic profiling. | [3][9] |
| Platycodin D | Mice | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.), Intrathecal (i.t.) | Not specified | Antinociceptive effects. | [10] |
| This compound | Mice | Subcutaneous | 25, 50, 75, 100 µg | Adjuvant potential on cellular and humoral immune responses. | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Breast Cancer Cells
This compound has been shown to induce mitochondrial damage, leading to the production of mitochondrial reactive oxygen species (mtROS).[11] This triggers a cascade of events resulting in the blockage of autophagy flux and the induction of ferroptosis, ultimately leading to the inhibition of breast cancer cell proliferation.[11][12][13]
Caption: this compound signaling in breast cancer.
Experimental Workflow for In Vivo Formulation Preparation
The following diagram illustrates a typical workflow for preparing a this compound formulation for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolite identification and pharmacokinetic study of platycodi radix (Jiegeng) in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04814A [pubs.rsc.org]
- 3. Pharmacokinetics, intestinal absorption and microbial metabolism of single platycodin D in comparison to Platycodi radix extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | CAS:66663-90-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound | MCE [medchemexpress.cn]
- 8. In Vivo and In Vitro Antitumor Effects of Platycodin D, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. Antinociceptive profiles of platycodin D in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Mediates Incomplete Autophagy and Ferroptosis in Breast Cancer Cells by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Investigating Platycodin D2-Induced Apoptosis and Autophagy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the dual cellular processes of apoptosis and autophagy induced by Platycodin D2 (PD2), a triterpenoid saponin derived from the root of Platycodon grandiflorum. This document outlines the key signaling pathways affected by PD2 and offers detailed protocols for essential experiments to assess its therapeutic potential in cancer research and drug development.
Introduction
This compound has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis) and a cellular self-degradation process (autophagy).[2][3][4] Understanding the intricate signaling cascades initiated by PD2 is crucial for its development as a therapeutic agent. This guide details the molecular pathways and provides standardized protocols to study these effects.
Key Signaling Pathways Activated by this compound
This compound orchestrates a complex cellular response leading to apoptosis and autophagy through the modulation of several key signaling pathways:
-
Induction of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) Stress: PD2 treatment has been shown to increase the intracellular levels of ROS.[5][6][7] This oxidative stress can lead to mitochondrial damage and trigger the ER stress response, both of which are potent inducers of apoptosis.[5][8]
-
Modulation of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell survival, proliferation, and autophagy.[9][10][11] Platycodin D has been demonstrated to inhibit this pathway, which can suppress cell growth and induce autophagy.[3][9][12]
-
Activation of MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are involved in cellular stress responses and can promote apoptosis and autophagy.[9] PD2 has been shown to activate these pro-apoptotic MAPK pathways.[3][9]
-
Regulation of Bcl-2 Family Proteins and Caspase Activation: PD2 modulates the expression of Bcl-2 family proteins, leading to a decreased ratio of anti-apoptotic (e.g., Bcl-2) to pro-apoptotic (e.g., Bax) proteins.[4][6] This shift promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade and execution of apoptosis.[4][6]
-
Induction of Autophagic Flux: PD2 can induce autophagy, characterized by the formation of autophagosomes and the processing of LC3-I to LC3-II.[3][9] However, in some contexts, PD2 may lead to incomplete autophagy or autophagy flux inhibition, contributing to cell death.[8][13][14]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Assay | Parameter | Value | Reference |
| PC-12 | Cytotoxicity | IC50 | 13.5 ± 1.2 µM | [15] |
| Caco-2 | Cytotoxicity | IC50 | 24.6 µM | [3] |
| BEL-7402 | Cytotoxicity | IC50 (24h) | 37.70 ± 3.99 µM | [3] |
| U251 | Cytotoxicity | IC50 (µM) | Varies with time | [10] |
| Multiple | Cytotoxicity | IC50 | Varies by cell line | [4] |
Experimental Protocols
Detailed methodologies for key experiments to investigate this compound-induced apoptosis and autophagy are provided below.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[16][17][18][19][20]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with ice-cold PBS.[21]
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Western Blot Analysis of Apoptosis and Autophagy Markers
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and autophagy.[22][23][24]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-LC3B, anti-p62, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound as described previously.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Measurement of Mitochondrial Membrane Potential (MMP)
A decrease in MMP is an early indicator of apoptosis.[25][26] This can be measured using fluorescent dyes like TMRE or TMRM.[27][28][29]
Materials:
-
TMRE (Tetramethylrhodamine, Ethyl Ester) or TMRM (Tetramethylrhodamine, Methyl Ester)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
-
FCCP (a mitochondrial uncoupler, as a positive control)
Procedure:
-
Seed cells in a suitable plate or dish for imaging or flow cytometry.
-
Treat cells with this compound. Include a positive control treated with FCCP.
-
Add TMRE or TMRM to the culture medium at a final concentration of 20-200 nM and incubate for 20-30 minutes at 37°C.[28]
-
Wash the cells with pre-warmed PBS or culture medium.
-
Immediately analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in fluorescence indicates a loss of MMP.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye DCFH-DA to measure intracellular ROS levels.[30][31][32][33][34]
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Cell culture medium
-
Fluorescence plate reader, microscope, or flow cytometer
-
Positive control for ROS induction (e.g., H2O2)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound. Include a positive control.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[32]
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a plate reader, or visualize by fluorescence microscopy or flow cytometry.[30]
Autophagic Flux Assay (LC3 Turnover)
This assay measures the degradation of LC3-II within autolysosomes, providing a measure of autophagic flux.[35][36][37][38]
Materials:
-
This compound
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Reagents for Western blotting (as described in Protocol 2)
Procedure:
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the PD2 treatment period.
-
Include control groups: untreated, PD2 alone, and lysosomal inhibitor alone.
-
Harvest the cells and perform Western blot analysis for LC3B and p62 as described in Protocol 2.
-
Quantify the band intensities for LC3-II and p62.
Interpretation:
-
An increase in LC3-II levels with PD2 treatment alone suggests an induction of autophagy.
-
A further accumulation of LC3-II in the presence of both PD2 and a lysosomal inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux.
-
If LC3-II levels increase with PD2 but do not further increase with the addition of a lysosomal inhibitor, it may suggest a blockage in autophagic flux.
-
A decrease in the levels of p62 (an autophagy substrate) with PD2 treatment is also indicative of increased autophagic flux.
Visualizations: Signaling Pathways and Workflows
References
- 1. Platycodin D, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 4. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platycodin D induces reactive oxygen species-mediated apoptosis signal-regulating kinase 1 activation and endoplasmic reticulum stress response in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Platycodin D suppresses cisplatin-induced cytotoxicity by suppressing ROS-mediated oxidative damage, apoptosis, and inflammation in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Mediates Incomplete Autophagy and Ferroptosis in Breast Cancer Cells by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Platycodin D inhibits the proliferation, invasion and migration of endometrial cancer cells by blocking the PI3K/Akt signaling pathway via ADRA2A upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Platycodin D inhibits autophagy and increases glioblastoma cell death via LDLR upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. blog.cellsignal.com [blog.cellsignal.com]
- 25. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 26. Measurement of mitochondrial membrane potential (ΔΨm) (MMP) [bio-protocol.org]
- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 28. media.cellsignal.com [media.cellsignal.com]
- 29. researchgate.net [researchgate.net]
- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 31. assaygenie.com [assaygenie.com]
- 32. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 33. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 35. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Autophagy Detection | LC3 Conversion Assay [promega.com]
- 37. 2024.sci-hub.se [2024.sci-hub.se]
- 38. Quantification of autophagy flux using LC3 ELISA. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Determining Platycodin D2 Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycodin D2 (PD2) is a prominent triterpenoid saponin derived from the root of Platycodon grandiflorum, a plant with a long history in traditional medicine.[1] Modern research has identified PD2 as a bioactive compound with a range of pharmacological effects, including potent anti-tumor properties.[2] Understanding the cytotoxic mechanisms of PD2 is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cells, focusing on common and robust cell-based assays.
Mechanism of Action: How this compound Induces Cell Death
This compound exerts its cytotoxic effects through a multi-faceted approach, primarily by inducing apoptosis, autophagy, and ferroptosis in cancer cells.[1][3] The underlying molecular mechanisms involve the modulation of key signaling pathways.
Apoptosis Induction: PD2 triggers programmed cell death by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] It has been shown to increase the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4][5][6] This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4][5] Furthermore, PD2 can activate caspase cascades, including caspase-3, -8, and -9, which are critical executioners of apoptosis.[4][7]
Signaling Pathway Modulation: The cytotoxic activity of this compound is linked to its ability to influence critical cell signaling pathways. Notably, it has been observed to suppress the pro-survival PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[7][8] Additionally, PD2 can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, ERK, and p38, which play complex roles in cell fate decisions.[4]
Autophagy and Ferroptosis: Recent studies have revealed that PD2 can induce incomplete autophagy and ferroptosis, a form of iron-dependent cell death, in breast cancer cells.[1][3] This process is linked to mitochondrial ROS production and the inhibition of autophagy flux.[1]
Data Presentation: this compound and Platycodin D IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and its parent compound, Platycodin D, in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| This compound | HCT-15 | Colon Cancer | 5.7 (as deapio-platycodin D) | Sulforhodamine B | [9] |
| Platycodin D | PC-12 | Pheochromocytoma | 13.5 ± 1.2 (at 48h) | MTT | [6][10] |
| Platycodin D | BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 (at 24h) | Not Specified | [10] |
| Platycodin D | Caco-2 | Colorectal Adenocarcinoma | 24.6 | Not Specified | [10] |
| Platycodin D | U251 | Glioma | Inhibition observed at 16.3, 40.8, 81.6, 163.2 µM | MTT | [11] |
| Platycodin D | HepG2 | Hepatocellular Carcinoma | Concentration-dependent inhibition | MTT | [12] |
Experimental Protocols
Here, we provide detailed protocols for three common cell-based assays to determine the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
This compound stock solution
-
Target cancer cells
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
Target cancer cells
-
96-well plates
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit (containing Lysis Buffer, Reaction Mixture, and Stop Solution)
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with Lysis Buffer), and a culture medium background control.
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes.[2] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[2]
-
Reaction Setup: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[2]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[2]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, correcting for background and spontaneous release.
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[1][13]
Materials:
-
This compound stock solution
-
Target cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat them with this compound for the desired time. Include untreated control cells.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. oss.jomh.org [oss.jomh.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. static.igem.org [static.igem.org]
Unraveling Cellular Responses: Using Platycodin D2 to Probe Signaling Pathways in Hepatocellular Carcinoma
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction:
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. Platycodin D2 (PD2), a triterpenoid saponin derived from the root of Platycodon grandiflorus, has emerged as a promising anti-cancer agent.[1][2] This document provides a detailed guide for utilizing this compound as a tool to investigate critical signaling pathways implicated in HCC progression. PD2 has been shown to induce apoptosis, autophagy, and cell cycle arrest in HCC cells, making it an excellent pharmacological agent for studying these fundamental cellular processes.[1][2][3][4][5] This guide offers comprehensive experimental protocols and data presentation formats to facilitate research into the molecular mechanisms of PD2 in HCC.
Key Signaling Pathways Modulated by this compound in HCC
This compound and the closely related Platycodin D (PD) have been demonstrated to exert their anti-tumor effects on HCC cells by modulating several key signaling pathways:
-
Induction of Apoptosis: PD2 and PD trigger programmed cell death in HCC cells.[4][6][7] This is often mediated through the regulation of the Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and subsequent activation of caspases, such as caspase-3 and caspase-9, and cleavage of PARP.[4][6][8]
-
Modulation of Autophagy: Platycodins can induce autophagy in HCC cells.[1][4][9] Interestingly, this autophagic response can sometimes be protective for the cancer cells, and its inhibition can enhance PD2-induced apoptosis.[4][9] The ERK and JNK signaling pathways have been implicated in mediating Platycodin D-induced autophagy.[4][10] A recent study has also shown that PD2 can induce mitophagy through NIX, which in turn activates the P21/CyclinA2 pathway, promoting cell senescence.[1][3]
-
Cell Cycle Arrest: PD2 can cause cell cycle arrest, particularly at the G2/M phase, in HCC cells.[8] This is associated with the modulation of the PI3K/Akt signaling pathway.[8][11] The inhibition of this pathway by PD2 leads to downstream effects on cell cycle regulatory proteins.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of Platycodin D and D2 on HCC cells.
Table 1: Inhibitory Concentration (IC50) of Platycodins in HCC Cell Lines
| Compound | Cell Line | Time Point (hours) | IC50 (µM) | Reference |
| Platycodin D | BEL-7402 | 24 | 37.70 ± 3.99 | [4] |
| Platycodin D | BEL-7402 | 48 | 24.30 ± 2.30 | [4] |
| Platycodin D | BEL-7402 | 72 | 19.70 ± 2.36 | [4] |
| This compound | Huh-7 | Not Specified | ~12 | [1] |
| This compound | HCCLM3 | Not Specified | ~12 | [1] |
Signaling Pathway Diagrams
Caption: this compound signaling in HCC cells.
Experimental Workflow
Caption: Experimental workflow for studying PD2 in HCC.
Detailed Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on HCC cells.
Cell Viability Assessment (MTT Assay)
This protocol is for assessing the cytotoxic effect of this compound on HCC cells.[12]
Materials:
-
HCC cell lines (e.g., HepG2, BEL-7402, Huh-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HCC cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.[12]
-
Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). Prepare serial dilutions of PD2 in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the treated cells for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
HCC cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture and treat HCC cells with this compound as desired.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.[14][15][16]
Materials:
-
HCC cells treated with this compound
-
Ice-cold 70% ethanol[14]
-
PBS
-
RNase A (100 µg/mL)[16]
-
Propidium Iodide (PI) (50 µg/mL)[16]
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect treated and untreated HCC cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[14]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in apoptosis, autophagy, and cell cycle regulation.[17][18]
Materials:
-
HCC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, PARP, LC3, p-Akt, Akt, p-ERK, ERK, p21, CyclinA2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection system[19]
Protocol:
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[19]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again and detect the protein bands using an ECL chemiluminescence detection system.[19]
-
Analysis: Quantify the band intensities and normalize to the loading control.
Immunofluorescence for Autophagy Detection (LC3 Puncta)
This protocol is for visualizing the formation of autophagosomes, a hallmark of autophagy.
Materials:
-
HCC cells grown on coverslips
-
This compound
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against LC3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow HCC cells on coverslips in a multi-well plate and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking solution for 30 minutes.
-
Antibody Incubation: Incubate with the primary LC3 antibody for 1 hour at room temperature, followed by incubation with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells under a fluorescence microscope and quantify the number of LC3 puncta per cell.
By following these protocols, researchers can effectively use this compound to investigate and understand the intricate signaling pathways that govern the fate of hepatocellular carcinoma cells. This knowledge can contribute to the development of novel therapeutic strategies for this challenging disease.
References
- 1. This compound enhances P21/CyclinA2-mediated senescence of HCC cells by regulating NIX-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances P21/CyclinA2-mediated senescence of HCC cells by regulating NIX-induced mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platycodin D induces apoptosis and triggers ERK- and JNK-mediated autophagy in human hepatocellular carcinoma BEL-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Killing cancer with platycodin D through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platycodin D induces apoptosis, and inhibits adhesion, migration and invasion in HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platycodin D exerts anti-tumor efficacy in H22 tumor-bearing mice via improving immune function and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platycodin D, a triterpenoid saponin from Platycodon grandiflorum, induces G2/M arrest and apoptosis in human hepatoma HepG2 cells by modulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platycodin D triggers autophagy through activation of extracellular signal-regulated kinase in hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell proliferation assay [bio-protocol.org]
- 13. Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.6. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Platycodin D2 solubility for cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Platycodin D2 solubility for cell culture experiments.
Troubleshooting Guide
Question: My this compound is precipitating when I add it to my cell culture medium. How can I fix this?
Answer:
Precipitation of this compound is a common issue that typically arises from its low aqueous solubility. This guide provides a systematic approach to resolving this problem.
1. Review Your Solvent and Stock Concentration
This compound requires an organic solvent for initial dissolution before being diluted into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most common choice.
Solubility Data Summary
| Solvent/Vehicle System | Achievable Concentration | Notes |
| DMSO | ≥ 10 mM | Recommended for primary stock solutions. |
| 50% Methanol | 5 mg/mL | Used for analytical stock solutions.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.80 mM) | A multi-component system for improved solubility.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (1.80 mM) | Cyclodextrin-based vehicle can enhance solubility.[3] |
2. Follow a Step-by-Step Troubleshooting Workflow
If you are experiencing precipitation, use the following workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Question: What is the best-practice protocol for preparing and using this compound in cell culture?
Answer:
Following a validated protocol is crucial for reproducibility. Here are detailed methods for stock solution preparation and final dilution.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: ~1385.5 g/mol , confirm with supplier)
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette
Methodology:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock, you would need 1.3855 mg.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Assistance (if needed): If dissolution is slow or incomplete, gently warm the vial in a 37°C water bath for 5-10 minutes and/or sonicate for a few minutes.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is critical to prevent degradation from repeated freeze-thaw cycles.[3]
-
Storage: Store the aliquots as recommended.
Stock Solution Storage Stability
| Storage Temperature | Duration |
| -20°C | 1 month[3] |
| -80°C | 6 months[3] |
Protocol 2: Diluting this compound Stock for Cell Culture Application
Objective: To achieve the final desired concentration in the cell culture medium while minimizing precipitation and solvent toxicity.
Methodology:
-
Pre-warm Medium: Warm your complete cell culture medium to 37°C.
-
Calculate Volume: Determine the volume of this compound stock solution needed. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, you will need 10 µL of the stock. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[4]
-
Prepare Dilution Tube: Add the final volume of pre-warmed medium (e.g., 10 mL) to a sterile conical tube.
-
Vortex and Add: While gently vortexing or swirling the tube of medium, add the calculated volume of the DMSO stock solution (e.g., 10 µL) drop-by-drop. This rapid dispersion prevents localized high concentrations that can cause the compound to crash out of solution.
-
Final Mix: Cap the tube and mix gently by inversion before adding to your cells. Use the prepared medium immediately.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO my cells can tolerate? A1: While this can be cell-line dependent, a general rule is to keep the final concentration of DMSO in your culture medium at or below 0.5% (v/v).[4] Some sensitive cell lines may require concentrations below 0.1%. It is always best to run a solvent toxicity control experiment for your specific cell line.
Q2: My this compound stock solution has been stored for longer than the recommended time. Is it still usable? A2: It is not recommended. The stability of this compound in solution decreases over time. Using a degraded stock can lead to inaccurate and non-reproducible results. Always prepare fresh stock solutions according to the recommended storage guidelines.[3]
Q3: Can I dissolve this compound directly in PBS or culture medium? A3: No. This compound is a hydrophobic saponin and has very poor solubility in aqueous solutions. Direct dissolution in PBS or medium will result in incomplete solubilization and inaccurate concentrations. A primary stock in a suitable organic solvent like DMSO is required.
Q4: What are the known cellular pathways affected by this compound? A4: this compound and its parent compound, Platycodin D, are known to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation. The PI3K/Akt pathway is a major target.[5][6] Inhibition of this pathway by Platycodin D leads to cell cycle arrest and apoptosis in various cancer cell lines.[6] Other affected pathways include MAPK and NF-κB.[5][7]
Caption: this compound inhibits the PI3K/Akt pathway to promote apoptosis.
References
- 1. scispace.com [scispace.com]
- 2. Determination of Platycodin D and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platycodin D, a triterpenoid saponin from Platycodon grandiflorum, induces G2/M arrest and apoptosis in human hepatoma HepG2 cells by modulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
Platycodin D2 stability in different solvent systems
This technical support center provides guidance on the stability of Platycodin D2 in various solvent systems for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a saponin and is soluble in several common laboratory solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended.[1] It has also been noted to be highly soluble in methanol and ethanol.[2] For in vivo studies, specific formulations have been reported, including combinations of DMSO with PEG300, Tween-80, and saline, or with SBE-β-CD in saline, or with corn oil.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the stability of your this compound stock solutions, it is crucial to adhere to recommended storage temperatures and practices. Once prepared, stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Short-term storage (up to 1 month): Store at -20°C.[1]
-
Long-term storage (up to 6 months): Store at -80°C.[1]
It is best practice to prepare and use solutions on the same day whenever possible.[3] If you need to make up stock solutions in advance, storing them as aliquots in tightly sealed vials at -20°C is recommended, and they are generally usable for up to two weeks.[3]
Q3: Are there any known incompatibilities of this compound with certain solvents?
A3: While specific incompatibility studies for this compound are not widely published, as a saponin, it is generally insoluble in non-polar organic solvents.[2] It is advisable to avoid using solvents like hexane or chloroform for creating primary solutions.
Q4: How can I tell if my this compound solution has degraded?
A4: Visual inspection can sometimes indicate degradation. Look for signs such as:
-
Color change: Any noticeable change from the initial appearance of the solution.
-
Precipitation: The formation of solid material in a solution that was previously clear. This could indicate insolubility or degradation of the compound.
-
Cloudiness: A hazy or turbid appearance in a solution that should be clear.
For a more definitive assessment of stability, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to quantify the amount of this compound remaining and to detect the presence of degradation products.[4][5]
Troubleshooting Guide
Q1: I dissolved this compound in my chosen solvent, but it precipitated out of solution after some time. What should I do?
A1: Precipitation can occur for several reasons, including solvent saturation, temperature changes, or interaction with other components in your experimental system.
-
To aid dissolution: If precipitation occurs during preparation, gentle heating (e.g., to 37°C) and/or sonication in an ultrasonic bath can help dissolve the compound.[1]
-
Check concentration: You may have exceeded the solubility limit of this compound in that specific solvent at that temperature. Try preparing a more dilute solution.
-
Solvent choice: For aqueous-based assays, ensure that the final concentration of the organic solvent (like DMSO) is low enough to be tolerated by your system and to keep this compound in solution. If the issue persists, consider using a different solvent system or a formulation designed for aqueous environments, such as those involving cyclodextrins.[1]
Q2: My experimental results are inconsistent when using this compound. Could this be a stability issue?
A2: Inconsistent results can indeed be a sign of compound instability.
-
Storage of stock solutions: Ensure you are following the recommended storage guidelines (aliquoted, at -20°C or -80°C, and protected from light).[1][3] Avoid using stock solutions that are older than the recommended storage period.
-
Working solutions: Prepare working solutions fresh for each experiment from a frozen stock aliquot. Do not store dilute aqueous solutions for extended periods, as hydrolysis can be a concern for saponins.
-
Experimental conditions: Consider the pH and temperature of your experimental setup. While specific data for this compound is limited, saponin stability can be influenced by these factors.
Q3: I need to use this compound in an aqueous buffer for my cell-based assay, but I am concerned about its stability. What is the best approach?
A3: This is a common challenge when working with compounds that have limited aqueous solubility.
-
Minimize exposure time: Add the this compound working solution to your aqueous buffer immediately before starting the experiment to minimize the time it is in an environment where it might be less stable or prone to precipitation.
-
Use a co-solvent system: Prepare a concentrated stock in a solvent like DMSO and then dilute it into your aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) and compatible with your cells.
-
Consider solubilizing agents: For longer-term experiments, using formulations with solubilizing agents like SBE-β-CD may improve stability in aqueous media.[1]
Data Summary and Experimental Protocols
Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound in different solvent systems. The information provided by suppliers primarily focuses on recommended storage conditions for stock solutions to ensure short- to mid-term stability.
Table 1: Recommended Storage of this compound Stock Solutions
| Storage Condition | Duration | Solvent Recommendation | Reference |
| -20°C | Up to 1 month | DMSO | [1] |
| -80°C | Up to 6 months | DMSO | [1] |
Experimental Protocol: General Stability Assessment using HPLC
For researchers wishing to perform their own stability studies, a general protocol using High-Performance Liquid Chromatography (HPLC) is outlined below. This method allows for the quantification of this compound over time.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in the solvent of interest (e.g., DMSO, methanol, ethanol, or an aqueous buffer) at a known concentration.
-
Aliquot the solution into several sealed vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
A common analytical method for this compound is Reverse-Phase HPLC with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[4][5]
-
Column: A C18 analytical column is often used.[4]
-
Mobile Phase: A gradient of aqueous acetonitrile is typically employed.[4]
-
Detection: The peak area of this compound is measured.
-
-
Data Analysis:
-
The stability of this compound is determined by comparing its peak area at each time point to the initial (time 0) peak area.
-
The percentage of this compound remaining can be calculated as: (Peak Area at time t / Peak Area at time 0) * 100%.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for this compound solvent selection.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Platycodin D, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potential less hemolytic saponin adjuvant eliciting Th1 and Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
How to prevent Platycodin D2 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Platycodin D2 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a triterpenoid saponin isolated from the root of Platycodon grandiflorum. It exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. However, like many saponins, this compound has poor water solubility, which can lead to precipitation in aqueous solutions. This precipitation can hinder its use in in-vitro and in-vivo studies, affect the accuracy of experimental results, and pose challenges for the development of liquid formulations.
Q2: What are the primary causes of this compound precipitation in aqueous solutions?
A2: The precipitation of this compound in aqueous solutions is primarily due to its hydrophobic triterpenoid backbone. Factors that can contribute to precipitation include:
-
Low intrinsic aqueous solubility: The molecule has a large, nonpolar structure.
-
pH of the solution: this compound contains a carboxylic acid group, making its solubility pH-dependent. At pH values below its pKa, the carboxyl group is protonated, reducing its solubility.
-
Concentration: Exceeding the solubility limit of this compound in a given solvent system will cause it to precipitate.
-
Temperature: Changes in temperature can affect solubility.
-
Ionic strength of the buffer: High salt concentrations can sometimes decrease the solubility of organic molecules (salting out).
Q3: What are the recommended general strategies to prevent this compound precipitation?
A3: Several strategies can be employed to enhance the solubility of this compound and prevent its precipitation:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.
-
pH Adjustment: Maintaining the pH of the solution above the pKa of this compound's carboxylic acid group will keep it in its more soluble ionized form.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can dramatically improve its aqueous solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate this compound, increasing its apparent solubility in aqueous media.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Precipitation upon initial dissolution in an aqueous buffer. | The concentration of this compound exceeds its intrinsic solubility in the chosen buffer. The pH of the buffer is too low. | 1. Attempt to dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO) first to create a stock solution. 2. Increase the pH of the aqueous buffer. Since this compound is acidic, a pH above 7 is likely to improve solubility. 3. Gently warm the solution and/or use sonication to aid dissolution.[1] |
| Precipitation after diluting a stock solution (e.g., in DMSO) into an aqueous medium. | The final concentration of the organic solvent is too low to maintain solubility. The final concentration of this compound is still above its solubility limit in the final aqueous medium. | 1. Increase the percentage of the organic co-solvent in the final solution. 2. Use a co-solvent system that includes other solubilizing agents like PEG300 and a surfactant like Tween-80. 3. Prepare a lower final concentration of this compound. |
| Cloudiness or precipitation observed over time. | The solution is supersaturated and thermodynamically unstable. Degradation of this compound may be occurring, leading to less soluble byproducts. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] 3. Consider using a formulation with cyclodextrins for long-term stability. |
| Inconsistent experimental results between batches of prepared solutions. | Incomplete dissolution or partial precipitation of this compound. Variability in the preparation procedure. | 1. Ensure complete dissolution of this compound before use by visual inspection. 2. Standardize the solution preparation protocol, including solvent ratios, mixing order, and mixing time. 3. Filter the final solution through a 0.22 µm filter to remove any undissolved particles. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is suitable for preparing this compound solutions for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution with a final this compound concentration of 2.5 mg/mL, follow these steps: a. Take 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix until a homogenous solution is formed. d. Add 450 µL of saline to reach a final volume of 1 mL. Mix well.
Data Presentation: Co-solvent Formulation Example
| Component | Volume Percentage | Purpose | Target Concentration |
| DMSO | 10% | Primary solvent for stock solution | ≥ 2.5 mg/mL |
| PEG300 | 40% | Co-solvent to maintain solubility | |
| Tween-80 | 5% | Surfactant to enhance stability | |
| Saline | 45% | Aqueous vehicle |
Protocol 2: Preparation of this compound Solution using Cyclodextrin Complexation
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution with a final this compound concentration of 2.5 mg/mL, follow these steps: a. Take 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 900 µL of the 20% SBE-β-CD in saline solution. c. Mix thoroughly until the solution is clear.
Data Presentation: Cyclodextrin Formulation Example
| Component | Volume Percentage | Purpose | Target Concentration |
| DMSO | 10% | Primary solvent for stock solution | ≥ 2.5 mg/mL |
| 20% SBE-β-CD in Saline | 90% | Cyclodextrin vehicle for solubility enhancement |
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
Technical Support Center: Platycodin D2 Extraction and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Platycodin D2.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Extraction Yield of this compound
Low recovery of this compound from the raw plant material is a frequent challenge. The following guide will help you identify the potential causes and implement corrective actions.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting workflow for low this compound extraction yield.
| Potential Cause | Recommended Solution | Citation |
| Poor Raw Material Quality | The processing and storage of Platycodon grandiflorum roots significantly impact Platycodin D content. Use unpeeled roots dried at lower temperatures (e.g., 40°C) to maximize the yield. | [1][2] |
| Inadequate Particle Size Reduction | Insufficient grinding of the plant material limits solvent penetration. Ensure the roots are ground to a fine powder to increase the surface area available for extraction. | [3] |
| Suboptimal Extraction Method | Traditional solvent extraction methods may have lower efficiency.[3] Consider using advanced techniques like ultrasound-assisted extraction (UAE) or mechanochemical-assisted extraction, which have been shown to provide higher yields in shorter times. | [4][5] |
| Inefficient Extraction Parameters | The choice of solvent, temperature, time, and the solid-to-liquid ratio are critical. For instance, hot water extraction has been optimized at 50°C for 11 hours.[6] For UAE with a polyethylene glycol (PEG) solution, optimal conditions were found to be a 10% PEG solution, a liquid-to-material ratio of 24 mL/g, and sonication for 44 minutes at 30°C. | [5][7] |
| Degradation of this compound | Saponins can be sensitive to high temperatures. Prolonged exposure to temperatures above 50°C can lead to degradation.[8] Monitor the color of your extract; a dark brown color may indicate degradation. |
Issue 2: Low Purity of this compound After Purification
Achieving high purity is often hampered by the presence of closely related isomers and other co-extracted compounds.
Troubleshooting Logic for Low this compound Purity
Caption: Troubleshooting workflow for low this compound purity.
| Potential Cause | Recommended Solution | Citation |
| Co-elution with Isomers | This compound and Platycodin D3 are common isomers that are difficult to separate. On a C18 column using UPLC-QTOF/MS, this compound typically has a longer retention time than Platycodin D3.[9] Fine-tuning the mobile phase gradient and solvent composition is crucial for their resolution. | [9][10] |
| Complex Crude Extract | The initial extract contains numerous other compounds like polysaccharides and flavonoids.[11] A pre-purification step is recommended. Liquid-liquid partitioning using n-butanol can effectively enrich the saponin fraction.[12] Solid-phase extraction (SPE) is another effective method for preliminary cleanup. | [13] |
| Suboptimal Chromatographic Conditions | A single chromatography run may not be sufficient for high purity. For complex mixtures, a two-dimensional preparative liquid chromatography method using hydrophilic interaction liquid chromatography (HILIC) followed by reversed-phase liquid chromatography (RPLC) can provide high orthogonality and better separation. | [13] |
| Peak Tailing and Broadening | These issues in HPLC can lead to poor resolution and inaccurate fractionation. Common causes include column overload, secondary interactions with the stationary phase (especially for basic compounds), and issues with the HPLC system (e.g., dead volume). To troubleshoot, try injecting a more dilute sample, using a buffered mobile phase to minimize silanol interactions, and ensuring all fittings are secure. | [14][15] |
| Solvent and Reagent Quality | Impurities in solvents can introduce artifacts and interfere with purification. Always use HPLC-grade solvents and high-purity additives. | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying this compound?
A1: The most significant challenge is the separation of this compound from its structural isomer, Platycodin D3. These compounds have the same molecular weight and similar polarities, making them difficult to resolve using standard chromatographic techniques.[9] Optimization of the chromatographic method, including the choice of stationary phase, mobile phase composition, and gradient profile, is critical for successful separation.
Q2: What are the expected yields for this compound extraction?
A2: The yield of Platycodin D (a close analogue and often quantified together with other platycodins) can vary significantly depending on the extraction method and the quality of the raw material. Here is a comparison of yields from different methods:
| Extraction Method | Key Parameters | Yield of Platycodin D (mg/g of raw material) | Citation |
| Hot Water Extraction | 0% Ethanol, 50°C, 11 hours | 5.63 | [6] |
| Ultrasound-Assisted Extraction (UAE) with PEG | 10% PEG (200-400, 1:1), 24 mL/g, 288 W, 44 min, 30°C | 5.22 | [7] |
| Mechanochemical-Assisted Extraction | Grinding with NaOH (5% reagent/material ratio) for 5 min, water extraction for 20 min | 7.16 | |
| Soxhlet Extraction | Not specified | 4.18 | |
| Superfine Grinding Extraction | Not specified | 3.26 |
Q3: How can I prevent the degradation of this compound during extraction and storage?
A3: Triterpenoid saponins can be susceptible to degradation under harsh conditions. To minimize degradation:
-
Temperature: Avoid excessive heat. Extraction temperatures should ideally be kept at or below 50°C, as higher temperatures can lead to hydrolysis of the glycosidic bonds.[8]
-
Storage: For long-term storage of the purified compound or concentrated extracts, it is recommended to store them at low temperatures (-20°C or -80°C) in a dry, dark environment to prevent degradation.
Q4: What are the initial steps for purifying a crude extract of Platycodon grandiflorum?
A4: Before proceeding to high-resolution chromatography, it is highly recommended to perform a preliminary purification of the crude extract. A common and effective method is liquid-liquid partitioning. The crude extract is typically dissolved in water and then extracted with a water-immiscible organic solvent, such as n-butanol.[12] The saponins, including this compound, will preferentially partition into the n-butanol phase, separating them from more polar compounds like sugars. This n-butanol fraction can then be concentrated and used for further chromatographic purification.
Q5: Are there any specific recommendations for scaling up the purification of this compound?
A5: Scaling up from laboratory to pilot or commercial scale presents several challenges. For flash chromatography, the scale-up can be achieved by increasing the column diameter while maintaining the bed height and linear flow rate.[16] This ensures that the residence time of the compound on the column remains consistent. However, be aware that wall effects, which are negligible in smaller columns, can become more pronounced in larger columns, potentially affecting separation efficiency. It is also crucial to ensure that the resin used for lab-scale development is available in larger quantities for the scaled-up process.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on an optimized method for the extraction of Platycodin D.[7]
-
Material Preparation: Grind dried Platycodon grandiflorum roots to a fine powder.
-
Solvent Preparation: Prepare a 10% (w/v) solution of polyethylene glycol (a 1:1 mixture of PEG200 and PEG400) in water.
-
Extraction:
-
Place the powdered root material in an extraction vessel.
-
Add the extraction solvent at a liquid-to-material ratio of 24 mL/g.
-
Place the vessel in an ultrasonic bath.
-
Apply ultrasonic irradiation at a power of 288 W for 44 minutes at a controlled temperature of 30°C.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
The resulting extract can be concentrated under reduced pressure for further purification.
-
Protocol 2: Preparative HPLC Purification of Platycodin Saponins
This is a general protocol for the purification of triterpenoid saponins and can be adapted for this compound.[9][13]
-
Sample Preparation: Dissolve the pre-purified saponin extract (e.g., from the n-butanol fraction) in the initial mobile phase.
-
Chromatographic System:
-
Column: A preparative C18 column (e.g., 250 mm x 20 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Detector: UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
-
Gradient Elution:
-
Develop a gradient method based on analytical HPLC results. A typical gradient might start with a low percentage of acetonitrile (e.g., 20-30%) and gradually increase to elute the compounds of interest.
-
The separation of this compound and D3 will require a shallow gradient to achieve baseline resolution.
-
-
Fraction Collection:
-
Collect fractions based on the retention times of the target peaks.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Visualized Workflows and Relationships
General Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
References
- 1. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]
- 2. Effect of processing method on platycodin D content in Platycodon grandiflorum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Preparation of triterpene saponins from Platycodon grandiflorum by two-dimensional hydrophilic interaction liquid chromatography-reversed phase liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS | MDPI [mdpi.com]
- 16. bio-rad.com [bio-rad.com]
Reducing hemolytic activity of Platycodin D2 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hemolytic activity of Platycodin D2 (PD2) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit hemolytic activity?
This compound is a prominent triterpenoid saponin isolated from the root of Platycodon grandiflorus.[1][2] Like many saponins, its structure contains both a hydrophobic (triterpenoid) and a hydrophilic (sugar chain) component, giving it amphiphilic properties. This structure allows it to interact with cell membranes, particularly with cholesterol in the erythrocyte (red blood cell) membrane. This interaction disrupts the membrane integrity, leading to the formation of pores and the subsequent release of hemoglobin, a process known as hemolysis.[3]
References
- 1. This compound is a potential less hemolytic saponin adjuvant eliciting Th1 and Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 3. Cholesterol-lowering effect of platycodin D in hypercholesterolemic ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Platycodin D2 bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Platycodin D2 in various bioassays. The information is designed to address common challenges and ensure the generation of consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability results with this compound are inconsistent between experiments. What could be the cause?
A1: Inconsistent cell viability results can stem from several factors related to the unique properties of this compound, a triterpenoid saponin, and general cell culture practices.
-
Compound Solubility and Stability: this compound has limited water solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in cell culture media.[1] Precipitation of the compound can lead to variable effective concentrations. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock solution. Stock solutions of this compound in DMSO can be stored at -20°C for one month or -80°C for six months.[1]
-
Cell Density and Health: Ensure that cells are seeded at a consistent density across all experiments and are in the logarithmic growth phase. Over-confluent or unhealthy cells can respond differently to treatment.
-
Assay-Specific Issues (e.g., MTT Assay): Saponins can interfere with certain viability assays. For instance, this compound's potential to induce changes in cellular metabolism could affect the readout of tetrazolium-based assays like MTT.[2] Consider using an alternative viability assay, such as a trypan blue exclusion assay or a CyQUANT assay, to confirm your results.
-
Plating Uniformity: Uneven cell distribution in multi-well plates can lead to significant variability. Ensure thorough mixing of the cell suspension before and during plating.
Q2: I am observing high levels of cell death even at low concentrations of this compound in my control (vehicle-treated) wells. What should I do?
A2: This issue often points to problems with the vehicle or the compound's handling.
-
Solvent Toxicity: If using DMSO as a solvent, ensure the final concentration in your cell culture medium is non-toxic to your specific cell line (typically ≤ 0.5%). Run a vehicle-only control to assess the impact of the solvent on cell viability.
-
Compound Purity: The purity of this compound can affect its bioactivity. It is advisable to use a high-purity compound (≥95%) and to verify the purity if possible.[3]
-
Hemolytic Activity: this compound, like other saponins, can exhibit hemolytic activity, meaning it can lyse red blood cells.[4] While this is more of a concern for in vivo studies, it highlights its potential to disrupt cell membranes. Ensure gentle handling of cells during treatment application.
Q3: My western blot results for signaling pathway proteins (e.g., Akt, ERK) after this compound treatment are not showing the expected changes. How can I troubleshoot this?
A3: Inconsistent western blot results can be due to several experimental variables.
-
Treatment Time and Concentration: The effect of this compound on signaling pathways is both time- and concentration-dependent.[5] You may need to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment to determine the optimal conditions for your cell line.
-
Cell Lysis and Protein Extraction: Ensure your lysis buffer is appropriate for the target proteins and that protease and phosphatase inhibitors are included to prevent protein degradation and dephosphorylation.
-
Antibody Quality: Use validated antibodies specific for your target proteins (both total and phosphorylated forms).
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Q4: I am having trouble inducing apoptosis with this compound in my cancer cell line, even at high concentrations.
A4: The sensitivity of cancer cell lines to this compound-induced apoptosis can vary.
-
Cell Line Specificity: Different cell lines exhibit different sensitivities to this compound. For example, the IC50 value for Platycodin D against Caco-2 cells was reported as 24.6 μM.[6] It is possible your cell line is resistant.
-
Apoptosis Detection Method: Ensure your apoptosis detection method is sufficiently sensitive. Annexin V/PI staining followed by flow cytometry is a robust method for detecting early and late apoptosis.[7][8] Nuclear staining with DAPI can also reveal characteristic apoptotic morphology like chromatin condensation.[9]
-
Mechanism of Cell Death: this compound can induce other forms of cell death, such as autophagy and ferroptosis.[6][10] If you do not observe markers of apoptosis, consider investigating markers for these alternative cell death pathways.
Quantitative Data Summary
The following tables summarize quantitative data for this compound from various studies. These values can serve as a starting point for designing your experiments.
Table 1: IC50 Values of Platycodin D in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HepG2 | Human Hepatoma | Not specified, dose-dependent inhibition | 24, 48, 72 | MTT |
| U251 | Human Glioma | Not specified, dose-dependent inhibition | 24, 48, 72, 96 | MTT |
| Caco-2 | Intestinal Cancer | 24.6 | Not specified | Not specified |
| PC-3 | Prostate Cancer | Dose-dependent decrease in viability | 48 | MTT |
| DU145 | Prostate Cancer | Dose-dependent decrease in viability | 48 | MTT |
| H1299 | Non-small cell lung cancer | ~15 | 48 | CellTiter-Glo |
Table 2: Apoptotic Effects of Platycodin D on Cancer Cells
| Cell Line | Concentration (µM) | Exposure Time (h) | % Apoptotic Cells (Early + Late) | Method |
| U251 | 16.3 - 163.2 | 48 | Significantly increased vs. control | Annexin V-FITC/PI |
| H1299 | 15 | 48 | ~8-fold increase vs. control | Annexin V-FITC/PI |
| PC-3 | 0 - 30 | 48 | Dose-dependent increase | Annexin V/PI |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Apoptosis Analysis by Annexin V-FITC/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the supernatant containing any floating cells to include all apoptotic cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathways in cancer cells.
Caption: General experimental workflow for this compound bioassays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 66663-90-9 | this compound [phytopurify.com]
- 4. This compound is a potential less hemolytic saponin adjuvant eliciting Th1 and Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platycodin D, a triterpenoid saponin from Platycodon grandiflorum, induces G2/M arrest and apoptosis in human hepatoma HepG2 cells by modulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 7. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oss.jomh.org [oss.jomh.org]
- 10. This compound Mediates Incomplete Autophagy and Ferroptosis in Breast Cancer Cells by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Platycodin D2 Purity Analysis and Quality Control
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Platycodin D2.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for analyzing the purity of this compound?
A1: The most common methods for this compound purity analysis are High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[1][2][3] These include HPLC with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[1][2] For more detailed analysis and identification of impurities, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also employed.[4][5][6] Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural identification.[1]
Q2: What is a typical purity specification for commercially available this compound?
A2: Commercially available this compound typically has a purity of 95% to 99%, as determined by HPLC.[1]
Q3: What are the potential impurities I should be aware of when analyzing this compound?
A3: The most common impurity is its isomer, Platycodin D3.[4] Other related saponins from the source material, Platycodon grandiflorum, such as platycoside E, deapioplatycoside E, platycodin D, and polygalacin D2, may also be present.[3][7]
Q4: How can I differentiate this compound from its isomer, Platycodin D3, during analysis?
A4: this compound and Platycodin D3 can be separated and identified using UPLC-QTOF/MS.[4] Due to structural differences, they will have different retention times on a suitable chromatography column. For instance, on a C18 column, this compound generally has a longer retention time than Platycodin D3.[4]
Troubleshooting Guides
HPLC Analysis Issues
Problem: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause 1: Column Contamination: The analytical column may be contaminated with strongly retained compounds from previous injections.
-
Possible Cause 2: Incompatible Sample Solvent: The solvent used to dissolve the this compound sample may be too different from the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8]
-
-
Possible Cause 3: Secondary Interactions: Residual silanols on the column packing material can interact with the analyte, causing peak tailing.
-
Solution: Adjusting the mobile phase pH might help reduce these interactions.[9] Using a column with end-capping can also minimize this effect.
-
Problem: Inconsistent retention times for this compound.
-
Possible Cause 1: Changes in Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time.[8]
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use high-purity solvents and reagents.[10]
-
-
Possible Cause 2: Air Trapped in the Pump: Air bubbles in the pump can cause flow rate fluctuations, leading to erratic retention times.[8]
-
Solution: Degas the mobile phase before use and purge the pump to remove any trapped air bubbles.
-
-
Possible Cause 3: Column Temperature Fluctuations: Variations in the column temperature can affect retention times, especially in ion-exchange chromatography.[8]
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
Problem: High backpressure in the HPLC system.
-
Possible Cause 1: Blockage in the System: The high pressure could be due to a blockage in the in-line filter, guard column, or the analytical column itself.[9]
-
Solution: Systematically check the pressure with and without each component (analytical column, guard column) to isolate the source of the blockage.[9] If the column is blocked, try back-flushing it (disconnected from the detector).[9] If the problem persists, the column frit may need to be replaced.[9]
-
-
Possible Cause 2: Sample Precipitation: The sample may be precipitating on the column due to poor solubility in the mobile phase.
-
Solution: Ensure the sample is fully dissolved before injection and that the sample solvent is compatible with the mobile phase. Consider sample cleanup techniques like solid-phase extraction (SPE).[11]
-
Experimental Protocols
Protocol 1: HPLC-ELSD Method for this compound Purity Analysis
This protocol is a general guideline based on published methods.[2][12]
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water |
| Gradient | A gradient elution may be necessary to separate all related compounds. A starting condition could be 30% acetonitrile.[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Settings | Drift tube temperature: 70 °C; Nebulizer gas pressure: 2.5 bar[12] |
| Sample Preparation | Accurately weigh and dissolve this compound standard and sample in methanol or the initial mobile phase. |
Protocol 2: UPLC-QTOF/MS for Identification of this compound and Related Saponins
This protocol provides a framework for the identification of this compound and its isomers.[4][13]
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., Kromasil, 3.0 µm, 3.0 mm × 150 mm)[13] |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile[13] |
| Gradient | A gradient elution is typically used. For example: 0 min, 10% B; 1–6 min, 15% B; 7–20 min, 15% B; 21–30 min, 25% B; 31–35 min, 100% B[13] |
| Flow Rate | 0.4 mL/min[13] |
| Column Temperature | 26 °C[13] |
| Ionization Mode | Electrospray Ionization (ESI), can be run in positive or negative mode. |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |
| Data Acquisition | Full scan mode for identification and targeted MS/MS for structural confirmation. |
| Sample Preparation | Dissolve the sample in a methanol/water mixture.[13] |
Visualizations
Caption: General workflow for this compound purity analysis.
Caption: Logical troubleshooting flow for common HPLC issues.
References
- 1. CAS 66663-90-9 | this compound [phytopurify.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Saponins in Platycodi Radix -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Platycodin D and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. Quality control of Platycodon grandiflorum (Jacq.) A. DC. based on value chains and food chain analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and handling of Platycodin D2 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Platycodin D2 powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored in a desiccated environment at -20°C.
Q2: How long is this compound powder stable when stored correctly?
A2: When stored at -20°C, the powder is stable for at least three years. For use at 4°C, the stability is rated for two years.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell culture experiments, DMSO is the most commonly used solvent.
Q4: What is the solubility of this compound in DMSO?
A4: The solubility of this compound in DMSO is 100 mg/mL (72.07 mM) with the aid of ultrasonication.[2][3] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly affected by moisture.[2][3]
Q5: How should I store this compound stock solutions?
A5: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]
Q6: Is this compound cytotoxic?
A6: Yes, this compound has demonstrated anti-cancer activity and can be cytotoxic to various tumor cell lines.[4][5] It is essential to handle the compound with appropriate safety precautions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Powder | 1. Inappropriate solvent.2. Insufficient mixing.3. Hygroscopic DMSO. | 1. Ensure you are using a recommended solvent such as DMSO.[1][4]2. To aid dissolution, warm the solution to 37°C and use an ultrasonic bath.[4]3. Use a fresh, unopened bottle of anhydrous DMSO, as absorbed water can significantly impact solubility.[2][3] |
| Precipitation in Cell Culture Media | 1. Low solubility in aqueous solutions.2. High final concentration of this compound.3. High final concentration of DMSO. | 1. This compound is sparingly soluble in aqueous buffers. Prepare a high-concentration stock in DMSO and then dilute it into your culture medium.2. Ensure the final concentration of this compound in your experiment is within a soluble range for your specific cell culture conditions.3. Keep the final DMSO concentration in your cell culture medium below 0.5% to avoid solvent-induced cytotoxicity and precipitation. |
| Inconsistent or No Biological Effect | 1. Compound degradation due to improper storage.2. Repeated freeze-thaw cycles of the stock solution.3. Incorrect dosage or concentration. | 1. Ensure the powder and stock solutions are stored at the recommended temperatures.[3][4]2. Prepare single-use aliquots of your stock solution to maintain its integrity.[4]3. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell Death in Control Group | 1. Cytotoxicity from the solvent (e.g., DMSO). | 1. Prepare a vehicle control with the same final concentration of DMSO used in your experimental group to ensure that the observed effects are due to this compound and not the solvent. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[3] |
| Powder | 4°C | 2 years[3] |
| Stock Solution in DMSO | -80°C | 6 months[3][4] |
| Stock Solution in DMSO | -20°C | 1 month[3][4] |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (72.07 mM) | Requires ultrasonication. Use of new, anhydrous DMSO is recommended.[2][3] |
| In vivo Formulation 1 | ≥ 2.5 mg/mL (1.80 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| In vivo Formulation 2 | ≥ 2.5 mg/mL (1.80 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[3] |
| In vivo Formulation 3 | ≥ 2.5 mg/mL (1.80 mM) | 10% DMSO, 90% Corn Oil.[3] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder to a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 1387.46 g/mol . For 1 mg of this compound, you will need 72.1 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex the vial for 1-2 minutes to mix the contents.
-
Place the vial in an ultrasonic water bath at 37°C and sonicate for 15-30 minutes, or until the powder is completely dissolved.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: Simple Stability Assessment of this compound Stock Solution
Objective: To assess the stability of a this compound stock solution over time by comparing its biological activity at different time points. This protocol assumes you have a well-established assay where this compound shows a dose-dependent effect (e.g., a cell viability assay).
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1. This will be your "Time 0" sample.
-
Perform your established biological assay using a range of concentrations of the "Time 0" stock solution to generate a dose-response curve.
-
Store the remaining stock solution, aliquoted, at your desired storage condition (-20°C or -80°C).
-
At subsequent time points (e.g., 1, 2, and 4 weeks for -20°C storage; 1, 3, and 6 months for -80°C storage), thaw one of the stored aliquots.
-
Repeat the same biological assay with the aged stock solution, using the identical concentration range and experimental conditions as the "Time 0" experiment.
-
Compare the dose-response curves obtained at each time point. A significant shift in the IC50 value or a decrease in the maximal effect would indicate degradation of the compound.
Visualizations
Signaling Pathways and Workflows
Caption: this compound signaling pathway in breast cancer cells.
Caption: Experimental workflow for this compound powder.
References
Overcoming resistance to Platycodin D2 in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Platycodin D2 (PD2), a natural triterpenoid saponin with demonstrated multi-target anticancer activity.[1][2][3] This resource addresses potential challenges in overcoming resistance to PD2 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound is a multi-target agent that can induce apoptosis (programmed cell death), cell cycle arrest, and autophagy.[1][2] It exerts its effects by modulating several key signaling pathways that are often deregulated in cancer, including the PI3K/Akt/mTOR, MAPK, and JNK pathways.[1][4] For instance, in non-small cell lung cancer cells, PD2 has been shown to trigger autophagy by inhibiting the PI3K/Akt/mTOR pathway while activating the JNK and p38 MAPK pathways.[4]
Q2: We are observing diminished cytotoxic effects of this compound over time in our cancer cell line. What are the potential mechanisms of acquired resistance?
While specific mechanisms of acquired resistance to this compound have not been extensively documented, based on its known mechanisms of action and general principles of drug resistance, several possibilities can be hypothesized:
-
Alterations in Target Pathways: Cancer cells may develop mutations or alter the expression of proteins within the signaling pathways targeted by PD2. For example, upregulation of pro-survival signals in the PI3K/Akt pathway could counteract the apoptotic effects of PD2.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, is a common mechanism of multidrug resistance. These transporters could potentially reduce the intracellular concentration of PD2.
-
Metabolic Inactivation: Cancer cells might develop the ability to metabolize PD2 into a less active form, thereby reducing its efficacy.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax) can render cells resistant to apoptosis-inducing agents like PD2.[1]
Q3: Can this compound be used to overcome resistance to other chemotherapeutic drugs?
Yes, several studies have demonstrated that this compound can act as a chemosensitizer, enhancing the efficacy of other anticancer agents and overcoming existing drug resistance.
-
In combination with Doxorubicin: In breast cancer cell lines, PD2 has been shown to enhance the anti-cancer activity of doxorubicin.[1]
-
In combination with Docetaxel: A synergistic effect has been observed when combining PD2 with docetaxel in prostate cancer cells, leading to enhanced apoptosis.
-
Reversing HDACi Resistance: PD2 has been shown to reverse resistance to histone deacetylase inhibitors (HDACi) in hepatocellular carcinoma cells by repressing ERK1/2-mediated signaling.[5]
-
Overcoming Oxaliplatin Resistance: In colorectal cancer, PD2 has been used to overcome oxaliplatin resistance by activating the LATS2/YAP1 axis of the Hippo signaling pathway.[6]
-
Sensitizing KRAS-mutant cells to Cetuximab: PD2 can sensitize KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway.[4]
Troubleshooting Guide: Overcoming Resistance to this compound
This guide provides potential solutions for researchers encountering resistance to this compound in their cancer cell line experiments.
| Problem | Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Decreased cell death in response to PD2 treatment. | Upregulation of pro-survival signaling pathways (e.g., PI3K/Akt). | Combine PD2 with an inhibitor of the suspected pro-survival pathway. For the PI3K/Akt pathway, consider using a PI3K inhibitor like LY294002. | See Protocol 1: Synergistic Treatment with a PI3K Inhibitor . |
| Reduced intracellular accumulation of PD2. | Increased expression of drug efflux pumps (e.g., P-glycoprotein). | Co-administer PD2 with a known inhibitor of ABC transporters, such as verapamil or cyclosporin A. | See Protocol 2: Assessing Drug Efflux Inhibition . |
| Cells exhibit a senescent-like phenotype instead of apoptosis. | Cell cycle arrest without subsequent cell death. | Combine PD2 with a senolytic agent to selectively eliminate senescent cells. | See Protocol 3: Combination Therapy with a Senolytic Agent . |
| No significant increase in apoptotic markers (e.g., cleaved caspase-3) after PD2 treatment. | Blockade in the apoptotic pathway (e.g., high Bcl-2/Bax ratio). | Combine PD2 with a Bcl-2 inhibitor (e.g., ABT-263) to promote apoptosis. | See Protocol 4: Enhancing Apoptosis with a Bcl-2 Inhibitor . |
Experimental Protocols
Protocol 1: Synergistic Treatment with a PI3K Inhibitor
Objective: To determine if inhibition of the PI3K/Akt pathway can overcome resistance to this compound.
Methodology:
-
Cell Seeding: Plate the PD2-resistant cancer cells in 96-well plates at a predetermined optimal density.
-
Drug Preparation: Prepare stock solutions of this compound and a PI3K inhibitor (e.g., LY294002) in a suitable solvent (e.g., DMSO).
-
Treatment: Treat the cells with a dose-response matrix of PD2 and the PI3K inhibitor, both alone and in combination, for 48-72 hours. Include a vehicle control.
-
Cell Viability Assay: Assess cell viability using an MTT or similar assay.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Western Blot Analysis: Analyze protein lysates from treated cells to assess the phosphorylation status of Akt and downstream targets to confirm pathway inhibition.
Protocol 2: Assessing Drug Efflux Inhibition
Objective: To investigate if inhibition of drug efflux pumps restores sensitivity to this compound.
Methodology:
-
Cell Seeding: Seed both the parental (sensitive) and PD2-resistant cell lines in 6-well plates.
-
Pre-treatment: Pre-treat the resistant cells with a known ABC transporter inhibitor (e.g., verapamil) for 1-2 hours.
-
PD2 Treatment: Add this compound at its IC50 concentration (as determined in the sensitive line) to both pre-treated and non-pre-treated resistant cells, as well as the parental cells.
-
Cell Viability Assay: After 48-72 hours, assess cell viability. A significant decrease in viability in the pre-treated resistant cells compared to the non-pre-treated cells suggests the involvement of efflux pumps.
-
Rhodamine 123 Accumulation Assay: To confirm increased efflux pump activity, perform a rhodamine 123 (a substrate for P-glycoprotein) accumulation assay using flow cytometry. Reduced rhodamine 123 fluorescence in resistant cells, which is restored upon treatment with an inhibitor, indicates increased efflux pump activity.
Protocol 3: Combination Therapy with a Senolytic Agent
Objective: To determine if eliminating senescent cells induced by this compound can enhance its anti-cancer efficacy.
Methodology:
-
Induction of Senescence: Treat PD2-resistant cells with this compound for a period known to induce a senescent phenotype (e.g., 3-5 days).
-
Senescence-Associated β-galactosidase (SA-β-gal) Staining: Confirm the induction of senescence by staining for SA-β-gal activity.
-
Senolytic Treatment: Treat the senescent cells with a senolytic agent (e.g., navitoclax or a combination of dasatinib and quercetin) for 24-48 hours.
-
Cell Viability and Apoptosis Assays: Assess cell viability and apoptosis (e.g., Annexin V/PI staining) to determine if the senolytic agent selectively eliminates the PD2-induced senescent cells.
-
Colony Formation Assay: Perform a long-term colony formation assay to assess the impact of the combination treatment on the self-renewal capacity of the cancer cells.
Protocol 4: Enhancing Apoptosis with a Bcl-2 Inhibitor
Objective: To test if direct inhibition of the anti-apoptotic protein Bcl-2 can restore sensitivity to this compound.
Methodology:
-
Cell Treatment: Treat PD2-resistant cells with this compound, a Bcl-2 inhibitor (e.g., ABT-263), and the combination of both for 24-48 hours.
-
Apoptosis Assay: Quantify apoptosis using Annexin V/PI staining and flow cytometry.
-
Western Blot Analysis: Analyze the expression levels of Bcl-2 family proteins (Bcl-2, Bax, Bak) and cleaved caspase-3 and PARP to confirm the induction of the apoptotic cascade.
-
Mitochondrial Membrane Potential Assay: Use a fluorescent probe like JC-1 to measure changes in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
Quantitative Data Summary
| Drug Combination | Cancer Type | Cell Line(s) | Key Findings | Reference |
| Platycodin D + Doxorubicin | Breast Cancer | MCF-7, MDA-MB-231 | Synergistic growth suppression and PARP cleavage. | [1] |
| Platycodin D + Osthol | Breast Cancer | MDA-MB-231, 4T1 | Synergistic inhibition of growth and invasion. | [1] |
| Platycodin D + Docetaxel | Prostate Cancer | DU-145 | Synergistic inhibition of cell growth, enhanced apoptosis. | |
| Platycodin D + Oxaliplatin | Colorectal Cancer | LoVo, OR-LoVo | Synergistic reduction in cell viability in oxaliplatin-resistant cells. | [6] |
| Platycodin D + Cetuximab | Colorectal Cancer (KRAS-mutant) | HCT116, LoVo | PD sensitizes cells to cetuximab by inhibiting the PI3K/Akt pathway. | [4] |
| Platycodin D + HDACi (Apicidin) | Hepatocellular Carcinoma | HDACi-R cells | Dramatically enhanced apoptotic effect in HDACi-resistant cells. | [5] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways in cancer cells.
Caption: Troubleshooting workflow for overcoming this compound resistance.
Caption: Logic of synergistic drug combinations to overcome resistance.
References
- 1. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Killing cancer with platycodin D through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platycodin D reverses histone deacetylase inhibitor resistance in hepatocellular carcinoma cells by repressing ERK1/2-mediated cofilin-1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platycodin D confers oxaliplatin Resistance in Colorectal Cancer by activating the LATS2/YAP1 axis of the hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Platycodin D2 and Platycodin D for Researchers and Drug Development Professionals
An objective comparison of the biological activities of Platycodin D2 and Platycodin D, supported by experimental data, to inform research and development in oncology and inflammatory diseases.
Platycodin D and this compound, two prominent triterpenoid saponins isolated from the root of Platycodon grandiflorus, have garnered significant attention for their diverse pharmacological effects. While both compounds share a common structural backbone, subtle differences in their glycosidic moieties lead to distinct biological activities. This guide provides a comprehensive comparison of their bioactivities, focusing on their anti-cancer and immunomodulatory properties, supported by quantitative data and detailed experimental methodologies.
Comparative Bioactivity Data
The following tables summarize the key quantitative data on the cytotoxic and immunomodulatory effects of this compound and Platycodin D.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Platycodin D in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | Huh-7, HCCLM3 | Hepatocellular Carcinoma | ~12 µM | [1] |
| Platycodin D | Caco-2 | Colorectal Carcinoma | 24.6 µM | [2] |
| PC-12 | Pheochromocytoma | 13.5 ± 1.2 µM | [2] | |
| SGC-7901 | Gastric Adenocarcinoma | 18.6 ± 3.9 µM | [2] | |
| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 µmol/L | [2] | |
| U251 | Glioblastoma | (Dose-dependent inhibition) | [3] | |
| PC3 | Prostate Cancer | (Dose-dependent inhibition) | [4] |
Table 2: Comparative Immunomodulatory and Hemolytic Activity
| Compound | Bioactivity | Key Findings | Reference |
| This compound | Vaccine Adjuvant | Less hemolytic than Platycodin D; enhances cellular and humoral immune responses to HBsAg; promotes Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-10) cytokine production. | [5] |
| Platycodin D | Immunomodulation | Known to possess immunoregulatory properties. | [4] |
Mechanisms of Action and Signaling Pathways
This compound and Platycodin D exert their biological effects through the modulation of distinct and overlapping signaling pathways.
This compound
Recent studies have begun to elucidate the specific molecular mechanisms of this compound. In cancer cells, it has been shown to induce cell death and senescence through pathways involving mitochondrial function and autophagy.
-
Mitophagy and Senescence in Hepatocellular Carcinoma (HCC): this compound induces mitophagy through the NIX signaling pathway.[1] This, in turn, mediates cell senescence via the p21/Cyclin A2 signaling cascade, ultimately inhibiting the proliferation of HCC cells.[1]
-
Autophagy and Ferroptosis in Breast Cancer: this compound can cause mitochondrial damage, leading to the production of mitochondrial reactive oxygen species (mtROS).[6] This increase in mtROS results in the inhibition of autophagy flux and the induction of ferroptosis, a form of iron-dependent programmed cell death, thereby suppressing breast cancer cell proliferation.[6]
Caption: Signaling pathways modulated by this compound in cancer cells.
Platycodin D
The anti-cancer and anti-inflammatory mechanisms of Platycodin D are more extensively characterized and involve a multi-targeted approach.
-
Anti-Cancer Mechanisms: Platycodin D induces apoptosis, cell cycle arrest, and autophagy, while also inhibiting angiogenesis, invasion, and metastasis.[4] These effects are mediated through the modulation of several key signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism by which Platycodin D exerts its anti-tumor effects in various cancers, including glioma and gastric cancer.[3][4]
-
MAPK Pathway (p38, JNK, ERK): Activation of p38 MAPK and JNK, and inhibition of ERK, contribute to Platycodin D-induced apoptosis and autophagy.[4]
-
NF-κB Pathway: Platycodin D suppresses the activation of NF-κB, a key regulator of inflammation and cell survival.[4]
-
-
Anti-Inflammatory Mechanisms: Platycodin D reduces the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6.[2] This is achieved by inhibiting the activation of the NF-κB pathway and preventing the translocation of TLR4 into lipid rafts in microglia cells.[7]
Caption: Key signaling pathways inhibited by Platycodin D.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to evaluate the bioactivities of this compound and Platycodin D.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compounds on cell viability.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Platycodin D and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the inhibitory effect of the compounds on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Workflow:
Caption: Workflow for a nitric oxide (NO) production assay.
Detailed Steps:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or Platycodin D for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant. The Griess reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of NO produced.
Conclusion
Both this compound and Platycodin D exhibit significant and distinct bioactivities that warrant further investigation for therapeutic applications. Platycodin D has been extensively studied, demonstrating broad anti-cancer and anti-inflammatory effects through the modulation of multiple signaling pathways. This compound, while less studied, shows promise as a potent anti-cancer agent with unique mechanisms involving mitophagy and ferroptosis, and as a less hemolytic immunomodulatory adjuvant.
For researchers in drug development, the choice between these two molecules will depend on the specific therapeutic target. Platycodin D's multi-targeted nature may be advantageous for complex diseases like cancer, while this compound's specific mechanisms of action and lower hemolytic activity could be beneficial for targeted therapies and vaccine development. Further head-to-head comparative studies are necessary to fully elucidate their relative potencies and therapeutic potentials.
References
- 1. This compound enhances P21/CyclinA2-mediated senescence of HCC cells by regulating NIX-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves specific cellular and humoral responses to hepatitis B surface antigen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Mediates Incomplete Autophagy and Ferroptosis in Breast Cancer Cells by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]
Platycodin D2 and Platycodin D3: A Comparative Guide for Researchers
An in-depth analysis of the isomeric differences and biological effects of two prominent triterpenoid saponins, Platycodin D2 and Platycodin D3, for researchers, scientists, and drug development professionals.
This compound and Platycodin D3 are closely related natural compounds isolated from the root of Platycodon grandiflorus, a plant with a long history in traditional medicine. As isomers, they share the same chemical formula (C₆₃H₁₀₂O₃₃) and molecular weight, yet exhibit distinct structural and biological properties. This guide provides a comprehensive comparison of their isomeric differences, biological activities supported by experimental data, and detailed methodologies for key assays.
Isomeric Differences
The fundamental difference between this compound and Platycodin D3 lies in the linkage of the glucose moieties in their sugar chains. Both are triterpenoid saponins with a platycodigenin aglycone. However, this compound is characterized by a Glc-(1→3)-Glc glycosidic bond, whereas Platycodin D3 possesses a Glc-(1→6)-Glc linkage. This seemingly minor structural variance can significantly influence their interaction with biological targets and, consequently, their pharmacological effects.
Comparative Biological Effects
Direct comparative studies of this compound and Platycodin D3 are limited but reveal notable differences in their anti-inflammatory and secretagogue activities. While both isomers are reported to have anti-cancer and neuroprotective potential, direct head-to-head comparative data in these areas is currently lacking in the scientific literature.
Anti-inflammatory Activity
A key study directly compared the anti-inflammatory effects of Platycodin D (a closely related compound often studied alongside D3) and Platycodin D3 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The study found that both compounds inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. However, Platycodin D was found to be a more potent inhibitor of NO production than Platycodin D3. Interestingly, both compounds were shown to increase the secretion of tumor necrosis factor-alpha (TNF-α), another important cytokine in the inflammatory response.
Mucin Secretion
In the context of respiratory health, both Platycodin D and D3 have been investigated for their effects on mucin release, a crucial component of the airway mucus clearance system. A comparative study demonstrated that both isomers can increase mucin release from rat and hamster tracheal surface epithelial cells. Notably, the effect of Platycodin D3 on mucin release was reported to be stronger than that of Platycodin D, and even more potent than ATP, a known mucin secretagogue, and ambroxol, a commonly used mucolytic drug.
Data Summary
| Biological Activity | Parameter | This compound | Platycodin D3 | Reference |
| Anti-inflammatory | Inhibition of Nitric Oxide (NO) Production (IC₅₀ in RAW 264.7 cells) | Data not available in direct comparison | ~55 µM (as Platycodin D) | [1] |
| TNF-α Secretion in RAW 264.7 cells | Increased | Increased | [1] | |
| Mucin Secretion | Mucin release from tracheal epithelial cells | Increased | Increased (stronger effect than Platycodin D) |
Experimental Protocols
Nitric Oxide (NO) Assay in RAW 264.7 Cells
Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/well and cultured for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of this compound or D3 for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce NO production.
-
Sample Collection: After incubation, 100 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction: 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the collected supernatant.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-30 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[2][3][4]
TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of TNF-α in the cell culture supernatant.
Methodology:
-
Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for TNF-α and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Sample and Standard Incubation: Cell culture supernatants (collected as in the NO assay) and a serial dilution of recombinant TNF-α standard are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for TNF-α is added to the wells and incubated.
-
Enzyme Conjugate Incubation: The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement and Quantification: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at 450 nm. The concentration of TNF-α in the samples is determined from the standard curve.[5][6]
In Vitro Mucin Release Assay
Objective: To quantify the amount of mucin released from airway epithelial cells in culture.
Methodology:
-
Cell Culture: Primary tracheal surface epithelial cells from rats or hamsters are cultured until confluent.
-
Treatment: The cells are treated with various concentrations of this compound or D3 for a specified period.
-
Sample Collection: The cell culture supernatant containing the released mucin is collected.
-
Mucin Quantification (ELISA-based):
-
The supernatant is added to a 96-well plate.
-
The plate is incubated to allow the mucin to adhere.
-
The plate is washed and then incubated with a primary antibody that recognizes a specific mucin (e.g., MUC5AC).
-
After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting color change is measured using a microplate reader. The amount of mucin is quantified by comparison to a standard curve of purified mucin.
-
Signaling Pathway
Both Platycodin D and Platycodin D3 have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. The diagram below illustrates a simplified overview of this pathway.
Caption: Simplified NF-κB signaling pathway modulated by Platycodin D and D3.
This guide highlights the current understanding of the isomeric and biological differences between this compound and D3. Further direct comparative studies, particularly in the areas of oncology and neuropharmacology, are warranted to fully elucidate their distinct therapeutic potentials.
References
- 1. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 3. 2.7. Nitric Oxide (NO) Assay [bio-protocol.org]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novamedline.com [novamedline.com]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Platycodin D2 in Xenograft Models: A Comparative Guide
Platycodin D2 (PD2), a triterpenoid saponin derived from the root of Platycodon grandiflorum, has garnered significant attention within the oncology research community for its potential anti-tumor properties.[1][2] This guide provides a comprehensive comparison of the anti-tumor effects of Platycodin D (a closely related and extensively studied compound) in various xenograft models, supported by experimental data and detailed protocols. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of its pre-clinical efficacy and mechanisms of action.
Comparative Efficacy in Xenograft Models
Platycodin D has demonstrated significant anti-tumor activity in a range of cancer cell line-derived xenograft models. The following tables summarize the quantitative data from various studies, showcasing its effects on tumor growth compared to control groups and other chemotherapeutic agents.
Table 1: Anti-Tumor Effects of Platycodin D in Various Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment and Dosage | Tumor Growth Inhibition | Key Findings |
| Prostate Cancer | PC3 | Nude mice | Platycodin D (2.5 mg/kg, i.p.) | 56% | Decreased expression of MDM2, Bcl-2, cyclins, and CDKs; Enhanced expression of FOXO3a, p21, p27, and Bax.[3] |
| Breast Cancer | MDA-MB-231 | BALB/c nude mice | Platycodin D (5 mg/kg, i.p.) | Significant reduction in tumor volume and size | Inhibited expression of Ki-67 and EGFR.[3] |
| Colon Cancer | HCT-15 | Mice | Platycodin D (6 mg/kg/day for 14 days) | Inhibited tumor growth | Decreased tumor microvessel density and increased apoptosis.[3] |
| Lung Cancer | H520 | Balb/c nu/nu nude mice | Platycodin D (50, 100, 200 mg/kg, oral) | Significant dose-dependent reduction in tumor size and weight | Showed immune-stimulatory and anti-cachexia effects, in contrast to Gemcitabine which aggravated these conditions.[3] |
| Hepatocellular Carcinoma | H22 | H22 tumor-bearing mice | Platycodin D | Considerable suppression of tumor growth | Enhanced serum levels of IFN-γ, TNF-α, IL-6, and IL-2; inhibited VEGF production; induced apoptosis by increasing Bax/Bcl-2 ratio.[4] |
Table 2: Comparative Efficacy of Platycodin D
| Cancer Type | Cell Line | Comparison Drug | Key Comparative Outcome |
| Lung Cancer | H520 | Gemcitabine (160 mg/kg) | Platycodin D demonstrated potent anti-tumor effects comparable to Gemcitabine but without the associated immune suppression and cachexia.[3] |
| Colorectal Cancer | LoVo and OR-LoVo | Oxaliplatin | Combined treatment of Platycodin D with oxaliplatin dramatically reduced cellular proliferation in both oxaliplatin-sensitive and resistant cells.[5] |
Experimental Protocols
The following are representative experimental protocols for establishing and utilizing xenograft models to evaluate the anti-tumor effects of Platycodin D.
General Xenograft Model Establishment
-
Cell Culture : The human cancer cell line of interest (e.g., MDA-MB-231, HCT-15, PC3) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models : Immunocompromised mice, such as BALB/c nude or NSG mice (typically 6-10 weeks old), are used to prevent rejection of the human tumor cells.[6]
-
Tumor Cell Inoculation : A suspension of cancer cells (e.g., 1.5 x 10^6 cells) in a suitable medium like PBS or Matrigel is injected subcutaneously into the flank of each mouse.[6]
-
Tumor Growth Monitoring : Tumor volume is monitored regularly (e.g., every 4 days) by measuring the length and width of the tumor with calipers.[7] Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation : When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[6]
Platycodin D Administration
-
Route of Administration : Platycodin D has been effectively administered both intraperitoneally (i.p.) and orally.[3]
-
Dosage and Schedule : Dosages can range from 2.5 mg/kg to 200 mg/kg depending on the cancer type and administration route.[3] Treatment is typically administered daily or on a set schedule for a specified period (e.g., 14 days or 5 weeks).[3]
Assessment of Anti-Tumor Effects
-
Tumor Growth Inhibition : The primary endpoint is typically the inhibition of tumor growth, measured by comparing the tumor volumes in the treated group to the control group.
-
Immunohistochemistry : Tumor tissues are harvested at the end of the study and analyzed by immunohistochemistry to assess the expression of key proteins related to proliferation (e.g., Ki-67), apoptosis (e.g., Bax, Bcl-2), and angiogenesis (e.g., VEGF).[3][4]
-
Western Blot Analysis : Protein lysates from tumor tissues can be used to quantify the expression levels of proteins in relevant signaling pathways.[3]
-
Toxicity Assessment : The general health and body weight of the mice are monitored throughout the experiment to assess any potential toxicity of the treatment.[3]
Molecular Mechanisms and Signaling Pathways
Platycodin D exerts its anti-tumor effects through multiple mechanisms, targeting various signaling pathways frequently deregulated in cancer.[3][8]
Key Signaling Pathways
-
Apoptosis Induction : Platycodin D induces both intrinsic and extrinsic apoptosis by modulating the expression of Bcl-2 family proteins (increasing the Bax/Bcl-2 ratio) and activating caspases.[3][5]
-
Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M checkpoint by modulating the expression of cyclins and cyclin-dependent kinases.[3]
-
Inhibition of Angiogenesis : Platycodin D inhibits angiogenesis by blocking the VEGFR2-mediated signaling pathway, leading to decreased microvessel density in tumors.[9]
-
Autophagy Modulation : It can trigger autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway and activating the JNK and p38 MAPK signaling pathways.[3]
-
Hippo Signaling Pathway : In colorectal cancer, Platycodin D has been shown to activate the LATS2/YAP1 axis of the Hippo signaling pathway.[5]
-
c-Myc Degradation : It can promote the ubiquitination and degradation of the oncoprotein c-Myc in gastric cancer.[10]
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways targeted by Platycodin D and a typical experimental workflow for xenograft studies.
Caption: Key signaling pathways modulated by Platycodin D.
Caption: Experimental workflow for xenograft model studies.
References
- 1. This compound Mediates Incomplete Autophagy and Ferroptosis in Breast Cancer Cells by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances P21/CyclinA2-mediated senescence of HCC cells by regulating NIX-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycodin D exerts anti-tumor efficacy in H22 tumor-bearing mice via improving immune function and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platycodin D confers oxaliplatin Resistance in Colorectal Cancer by activating the LATS2/YAP1 axis of the hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Killing cancer with platycodin D through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platycodin D inhibits tumor growth by antiangiogenic activity via blocking VEGFR2-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Platycodin D2 and Other Saponin Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the saponin adjuvant Platycodin D2 with other notable saponin-based adjuvants, primarily focusing on Quil A, a crude saponin mixture from which the widely used QS-21 is purified. The comparison is supported by experimental data on their immunological effects and safety profiles.
Executive Summary
Saponin-based adjuvants are critical components in modern vaccine development, known for their capacity to elicit robust and broad immune responses. This compound, a triterpenoid saponin derived from Platycodon grandiflorum, has emerged as a promising adjuvant candidate with a favorable safety profile compared to more traditional saponins like Quil A. This guide details the comparative performance of this compound, highlighting its lower hemolytic activity and its potent ability to stimulate both Th1 and Th2 immune responses, making it a compelling alternative for vaccine formulations.
Comparative Data on Adjuvant Performance
The following tables summarize the quantitative data from comparative studies between this compound and Quil A.
Table 1: Hemolytic Activity
A key safety concern with saponin adjuvants is their inherent hemolytic activity. The 50% hemolytic dose (HD₅₀) is a critical measure, with higher values indicating lower toxicity.
| Adjuvant | HD₅₀ (µg/mL) | Source |
| This compound | 18.57 ± 1.37 | [1] |
| Quil A | 5.76 ± 0.23 | [1] |
Lower hemolytic activity is indicative of a better safety profile.
Table 2: Enhancement of Splenocyte Proliferation
The ability of an adjuvant to stimulate the proliferation of immune cells is a key indicator of its efficacy. The following data represents the stimulation index of splenocytes from mice immunized with ovalbumin (OVA) and different adjuvants.
| Adjuvant (Dose) | Con A-stimulated | LPS-stimulated | OVA-stimulated | Source |
| OVA Control | 1.83 ± 0.12 | 1.55 ± 0.10 | 1.48 ± 0.09 | [1] |
| This compound (50 µg) | 2.51 ± 0.15 | 2.18 ± 0.13 | 2.25 ± 0.14 | [1] |
| This compound (100 µg) | 2.78 ± 0.17 | 2.41 ± 0.15 | 2.53 ± 0.16 | [1] |
| Alum (200 µg) | 2.15 ± 0.13 | 1.87 ± 0.11 | 1.96 ± 0.12 | [1] |
Higher stimulation indices indicate a stronger adjuvant effect.
Table 3: OVA-Specific Antibody Titers
A crucial function of an adjuvant is to enhance the production of antigen-specific antibodies. The table below shows the serum antibody titers in mice immunized with OVA formulated with different adjuvants.
| Adjuvant (Dose) | IgG Titer (log₁₀) | IgG1 Titer (log₁₀) | IgG2a Titer (log₁₀) | IgG2b Titer (log₁₀) | Source |
| OVA Control | 3.6 ± 0.2 | 3.3 ± 0.2 | 2.7 ± 0.2 | 2.9 ± 0.2 | [1] |
| This compound (50 µg) | 4.8 ± 0.3 | 4.5 ± 0.3 | 4.2 ± 0.3 | 4.4 ± 0.3 | [1] |
| This compound (100 µg) | 5.1 ± 0.3 | 4.8 ± 0.3 | 4.5 ± 0.3 | 4.7 ± 0.3 | [1] |
| Alum (200 µg) | 4.5 ± 0.3 | 4.2 ± 0.3 | 3.3 ± 0.2 | 3.6 ± 0.2 | [1] |
Higher antibody titers signify a more potent humoral immune response.
Table 4: Cytokine mRNA Expression
The type of immune response (Th1 or Th2) is influenced by the cytokine profile induced by the adjuvant. The following data shows the relative mRNA expression of key cytokines in splenocytes from immunized mice.
| Adjuvant (Dose) | IL-2 | IFN-γ | IL-4 | IL-10 | T-bet | GATA-3 | Source |
| OVA Control | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | [1] |
| This compound (100 µg) | 2.58 | 2.89 | 2.35 | 2.67 | 2.76 | 2.41 | [1] |
| Alum (200 µg) | 1.52 | 1.45 | 1.87 | 1.76 | 1.38 | 1.95 | [1] |
This compound significantly upregulates both Th1 (IL-2, IFN-γ, T-bet) and Th2 (IL-4, IL-10, GATA-3) associated cytokines, indicating a balanced immune response.
Signaling Pathways and Mechanisms of Action
Saponin adjuvants exert their effects through various interactions with the innate immune system. Below are diagrams illustrating the known signaling pathways for Platycodin D and QS-21.
References
Unraveling the Multifaceted Mechanisms of Platycodin D2: A Comparative Cross-Validation
For researchers and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. Platycodin D2 (PD2), a triterpenoid saponin derived from the root of Platycodon grandiflorum, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[1] This guide provides a comprehensive cross-validation of this compound's mechanism of action by comparing its effects with other well-established modulators of key cellular signaling pathways. Through a synthesis of experimental data, this document aims to offer a clear perspective on the therapeutic potential of PD2.
Comparative Analysis of Cellular Effects
This compound and its close structural analog, Platycodin D (PD), exert their biological effects through the modulation of a complex network of signaling pathways.[2][3] To provide a clear comparative framework, the following tables summarize the known effects of PD2/PD on critical cellular processes alongside those of established alternative compounds.
Anti-Cancer Mechanisms: Induction of Apoptosis and Cell Cycle Arrest
A hallmark of many anti-cancer agents is their ability to induce programmed cell death (apoptosis) and halt the proliferation of malignant cells. Platycodin D has been shown to induce apoptosis through both intrinsic and extrinsic pathways, often mediated by the generation of reactive oxygen species (ROS).[3][4][5]
| Mechanism | Platycodin D/D2 | Alternative Compound | Supporting Experimental Data |
| Apoptosis Induction | Induces apoptosis via mitochondrial membrane potential dissipation, increased expression of Bax, and cleavage of caspase-3 and PARP.[3][4][6] In some cancer cells, it upregulates Fas and FasL expression.[4][7] | Doxorubicin | A well-known chemotherapeutic that intercalates DNA and inhibits topoisomerase II, leading to apoptosis. |
| Cell Cycle Arrest | Induces G2/M phase arrest by inhibiting the PI3K/Akt pathway and modulating the expression of cell cycle regulatory proteins.[3][8] | Paclitaxel | A microtubule-stabilizing agent that causes arrest in the G2/M phase of the cell cycle. |
| ROS Generation | Promotes the production of mitochondrial ROS (mtROS), leading to ferroptosis and inhibition of autophagy flux in breast cancer cells.[1] | Erastin | An inducer of ferroptosis that inhibits the cystine/glutamate antiporter system. |
Modulation of Autophagy
Autophagy, a cellular self-degradation process, plays a dual role in cancer, either promoting survival or contributing to cell death. Platycodin D has been shown to modulate autophagy in various cancer cell lines, with the outcome being context-dependent.[3][9]
| Mechanism | Platycodin D/D2 | Alternative Compound | Supporting Experimental Data |
| Autophagy Modulation | In some cancer cells, PD induces autophagy through the PI3K/AKT and MAPK pathways.[3] In glioblastoma cells, PD inhibits autophagy by blocking autophagosome-lysosome fusion.[9] PD2 has been found to mediate incomplete autophagy in breast cancer cells.[1] | Rapamycin | An mTOR inhibitor that is a classical inducer of autophagy. |
| Autophagy Inhibition | Can lead to the accumulation of p62 and ubiquitinated proteins, supporting the notion that it can inhibit autophagy at a late stage.[9] | Bafilomycin A1 | A specific inhibitor of vacuolar H+-ATPase (V-ATPase) that blocks the fusion of autophagosomes and lysosomes. |
Anti-Inflammatory and Immunomodulatory Effects
Chronic inflammation is a key driver of many diseases, including cancer. Platycodin D and D2 have demonstrated significant anti-inflammatory and immunomodulatory properties.[10][11]
| Mechanism | Platycodin D/D2 | Alternative Compound | Supporting Experimental Data |
| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by suppressing the activation of NF-κB and MAPK signaling pathways.[10][11][12] | Dexamethasone | A potent synthetic glucocorticoid with broad anti-inflammatory effects. |
| Immunomodulation | This compound can act as an adjuvant, enhancing both Th1 and Th2 immune responses to antigens with minimal hemolytic activity.[13] | Monophosphoryl Lipid A (MPL) | A detoxified derivative of lipopolysaccharide (LPS) used as a vaccine adjuvant to stimulate a Th1-biased immune response. |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms of this compound, the following diagrams illustrate key signaling pathways and a typical experimental workflow for its investigation.
Figure 1: Simplified signaling pathways of this compound.
Figure 2: General experimental workflow for investigating this compound's mechanism.
Detailed Experimental Protocols
For the robust cross-validation of this compound's mechanism of action, standardized and reproducible experimental protocols are essential.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (and/or alternative compounds) and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Apoptosis and Signaling Proteins
Objective: To detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p-Akt, Akt, LC3B, p62) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Objective: To quantify the distribution of cells in different phases of the cell cycle and to measure the percentage of apoptotic cells.
Protocol for Cell Cycle Analysis:
-
Cell Preparation: Harvest and wash the treated cells with cold PBS.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Protocol for Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Preparation: Harvest and wash the treated cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This guide provides a foundational framework for the cross-validation of this compound's mechanism of action. By comparing its effects with those of well-characterized compounds and employing standardized experimental protocols, researchers can gain a deeper and more objective understanding of its therapeutic potential.
References
- 1. This compound Mediates Incomplete Autophagy and Ferroptosis in Breast Cancer Cells by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Induction of ROS-dependent apoptotic cell death by platycodin D in human prostate cancer PC3 cells [jomh.org]
- 6. Platycodin D induces apoptosis, and inhibits adhesion, migration and invasion in HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platycodin D-induced apoptosis through nuclear factor-kappaB activation in immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platycodin D, a triterpenoid saponin from Platycodon grandiflorum, induces G2/M arrest and apoptosis in human hepatoma HepG2 cells by modulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platycodin D inhibits autophagy and increases glioblastoma cell death via LDLR upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vitabase.com [vitabase.com]
- 12. Frontiers | Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]
- 13. This compound is a potential less hemolytic saponin adjuvant eliciting Th1 and Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Platycodin D2 and Other Natural Compounds in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Platycodin D2 against other prominent natural compounds—Paclitaxel, Curcumin, and Ginsenoside Rg3—for cancer therapy. The comparison is supported by experimental data on their mechanisms of action, cytotoxic efficacy, and apoptosis-inducing capabilities.
Overview of Anticancer Mechanisms
Natural compounds present a diverse arsenal of mechanisms to combat cancer, often targeting multiple signaling pathways simultaneously. This multi-targeted approach can be advantageous in overcoming the heterogeneity and resistance often seen in tumors.
-
This compound (PD) , a triterpenoid saponin from Platycodon grandiflorus, exerts its anticancer effects by inducing apoptosis, autophagy, and cell cycle arrest. It modulates several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[1][2][3]
-
Paclitaxel , a well-established chemotherapeutic agent originally isolated from the Pacific yew tree, primarily functions by stabilizing microtubules. This interference with microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase and subsequent apoptotic cell death.[4][5][6][7]
-
Curcumin , the active polyphenol in turmeric, is known for its pleiotropic effects, influencing a wide range of signaling molecules. It inhibits transcription factors like NF-κB and STAT3, and modulates pathways such as PI3K/Akt and MAPK to suppress tumor growth and metastasis.[8][9][10][11][12]
-
Ginsenoside Rg3 , a steroidal saponin from ginseng, shares some mechanistic similarities with this compound. It inhibits cancer cell proliferation, angiogenesis, and metastasis by modulating pathways including PI3K/Akt, MAPKs, and NF-κB.[13][14][15]
Comparative Efficacy: Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for each compound across various cancer cell lines. Note: Direct comparison should be made with caution due to variations in experimental conditions such as exposure time.
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Platycodin D | PC-12 (Pheochromocytoma) | 13.5 ± 1.2 | 48 | [16] |
| U251 (Glioma) | ~40.8 | 48 | [5] | |
| H1299 (NSCLC) | ~10-15 | 48 | [17] | |
| Paclitaxel | MDA-MB-231 (Breast) | Varies (nM range) | 72 | [18][19] |
| SK-BR-3 (Breast) | Varies (nM range) | 72 | [18][19] | |
| NSCLC Cell Lines (Median) | 9.4 | 24 | [20] | |
| SCLC Cell Lines (Median) | 25 | 24 | [20] | |
| Curcumin | HCT-116 (Colorectal) | 10.26 | 72 | [21] |
| SW480 (Colorectal) | 13.31 | 72 | [21] | |
| MCF-7 (Breast) | 20 | 48 | [6] | |
| HeLa (Cervical) | 13.33 | 72 | [22] | |
| A549 (Lung) | 11.2 | - | [23] | |
| Ginsenoside Rg3 | 786-O (Renal) | ~15-45 | 48 | [15] |
| HeLa (Cervical) | ~15-20 | 24 | [9] | |
| MDA-MB-231 (Breast) | ~30 | 24 | [24] |
Comparative Efficacy: Induction of Apoptosis
The ability to induce programmed cell death (apoptosis) is a hallmark of an effective anticancer agent. The table below presents data on the percentage of apoptotic cells following treatment with each compound, as measured by flow cytometry (Annexin V/PI staining).
| Compound | Cancer Cell Line | Concentration (µM) | Apoptotic Cells (%) | Reference |
| Platycodin D | H1299 (NSCLC) | 15 | ~40% (Early + Late) | [17][25] |
| U251 (Glioma) | 40.8 | >20% (Early + Late) | [5] | |
| Paclitaxel | PC3M (Prostate) | 8 | ~50% | [26] |
| MCF-7 (Breast) | 0.02 (ng/mL) | 43% | [27] | |
| Curcumin | MCF-7 (Breast) | 20 | 75.7% | [6] |
| HL-60 (Leukemia) | 15 | 81.1% | [7] | |
| NCI-H460 (NSCLC) | 10 | >20% (Sub-G1) | [3] | |
| Ginsenoside Rg3 | 786-O (Renal) | 45 | 23.18 ± 1.46% | [15] |
| HeLa (Cervical) | 20 | 35.24% | [9] | |
| A549 (Lung) | 30 | ~28% (Early + Late) | [2] |
Signaling Pathways & Visualizations
The anticancer activities of these compounds are mediated by complex signaling networks. The diagrams below, generated using DOT language, illustrate some of the key pathways involved.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Investigation of the apoptotic effect of curcumin in human leukemia HL-60 cells by using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 20(S)-Ginsenoside Rg3 Promotes HeLa Cell Apoptosis by Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchhub.com [researchhub.com]
- 15. scielo.br [scielo.br]
- 16. Effects of Platycodin D on apoptosis, migration, invasion and cell cycle arrest of gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 19. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 20. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Platycodin D2: A Potential Challenger to Standard-of-Care in Oncology
For Immediate Release
A comprehensive review of preclinical data suggests that Platycodin D2 (PD2), a natural saponin derived from the root of Platycodon grandiflorus, exhibits significant anti-cancer efficacy, positioning it as a noteworthy candidate for further investigation in oncology. This comparison guide provides a detailed analysis of PD2's performance against established standard-of-care cancer drugs in breast, colorectal, and hepatocellular carcinomas, supported by available experimental data.
Comparative Efficacy in Preclinical Models
This compound and its closely related analogue, Platycodin D, have demonstrated potent anti-tumor effects in various cancer models. While direct head-to-head clinical trials are yet to be conducted, preclinical xenograft studies offer valuable insights into their potential efficacy relative to current standard-of-care chemotherapeutics.
Breast Cancer
In preclinical models of breast cancer, Platycodin D has shown notable tumor growth inhibition. When compared to Doxorubicin, a cornerstone of breast cancer chemotherapy, the available data, though from separate studies, suggests Platycodin D holds promise.
| Treatment Group | Cancer Model | Dosage and Administration | Tumor Growth Inhibition | Source |
| Platycodin D | MDA-MB-231 Xenograft | 2 mg/kg, oral gavage, 5 days/week for 44 days | Significant inhibition of tumor-induced bone destruction | [1] |
| Doxorubicin | MDA-MB-231 Xenograft | 3.5 mg/kg, single peritumoral injection | Delayed tumor progression by ~10 weeks | [2] |
Note: Direct comparison is limited due to differing experimental designs.
Colorectal Cancer
For colorectal cancer, this compound has been investigated for its ability to promote apoptosis. Standard treatments for colorectal cancer often include 5-Fluorouracil (5-FU) as a key component of combination therapies like FOLFOX and FOLFIRI.
| Treatment Group | Cancer Model | Dosage and Administration | Key Findings | Source |
| This compound (liposomal) | DLD-1 & CT26 Xenografts | Not specified | Successfully inhibited colorectal cancer tumor growth | [3] |
| 5-Fluorouracil | HCT116 Xenograft | 35 mg/kg, twice weekly, intraperitoneal | Significant tumor growth inhibition, enhanced by combination with other agents | [4] |
Note: The formulation of this compound (liposomal) and the use of different xenograft models necessitate caution in direct comparison.
Hepatocellular Carcinoma
A study on hepatocellular carcinoma provides a more direct comparison, evaluating this compound against 5-Fluorouracil (5-FU), a commonly used chemotherapeutic for this cancer type.
| Treatment Group | Cancer Model | Dosage and Administration | Tumor Growth Inhibition Rate | Source |
| This compound | HCC-bearing nude mice | Not specified | Significant tumor growth inhibition with a better safety profile | [5] |
| 5-Fluorouracil (5-FU) | HCC-bearing nude mice | Not specified | Significant tumor growth inhibition | [5] |
| Sorafenib | HepG2 Xenograft | 25 mg/kg, gavage, 5 times/week for 3 weeks | 49.3% inhibition of tumor growth | [6] |
Mechanistic Insights: Signaling Pathways and Apoptosis
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis, autophagy, and ferroptosis.
Signaling Pathways Affected by this compound
This compound has been shown to influence critical pathways involved in cell survival and proliferation, primarily the PI3K/Akt/mTOR and MAPK signaling cascades.[5][6][7][8][9][10][11][12][13][14][15]
Caption: this compound signaling pathways in cancer cells.
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: this compound-induced apoptotic pathway.
Experimental Protocols
The following are summaries of the methodologies employed in the key xenograft studies cited in this guide.
General Xenograft Tumor Model Protocol
A common experimental workflow for establishing and evaluating the efficacy of anti-cancer agents in xenograft models is as follows:
Caption: General workflow for in vivo xenograft studies.
Breast Cancer Xenograft Protocol (Platycodin D)
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Female BALB/c nude mice.
-
Tumor Induction: 1 x 10^6 MDA-MB-231 cells in 0.1 ml HBSS inoculated into the tibiae of mice.[1]
-
Treatment: Platycodin D (1 or 2 mg/kg body weight) administered by oral gavage, five consecutive days per week for 44 days.[1]
-
Efficacy Evaluation: Analysis of tibiae with µCT for radiographic and 3D micro-structure images and histological examination.[1]
Colorectal Cancer Xenograft Protocol (this compound)
-
Cell Lines: DLD-1 and CT26 colorectal cancer cells.
-
Animal Model: BALB/c nude female mice.
-
Tumor Induction: Subcutaneous injection of 1 x 10^6 CT26 cells or 3 x 10^6 DLD-1 cells into the right axillary region.[3]
-
Treatment: Treatment with a liposomal formulation of this compound was initiated when tumors reached a specific volume.
-
Efficacy Evaluation: Tumor growth inhibition was monitored over time.[3]
Hepatocellular Carcinoma Xenograft Protocol (this compound vs. 5-FU)
-
Animal Model: HCC-bearing nude mice.
-
Treatment: Mice were treated with this compound or 5-Fluorouracil.[5]
-
Efficacy Evaluation: Tumor growth was monitored, and the safety profile was assessed by monitoring the body weight of the mice.[5]
Conclusion
The available preclinical evidence suggests that this compound has significant anti-cancer properties against breast, colorectal, and hepatocellular carcinomas. Its multi-targeted mechanism of action, involving the induction of apoptosis and the modulation of key cancer-related signaling pathways, presents a compelling case for its development as a potential therapeutic agent. While direct comparative efficacy data with a broad range of standard-of-care drugs is still emerging, the existing studies, particularly the direct comparison with 5-FU in a hepatocellular carcinoma model, indicate that this compound warrants further rigorous investigation. Future head-to-head in vivo studies with standardized protocols are crucial to definitively establish its position relative to current cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of sequential treatment of HCT116 colon cancer monolayers and xenografts with docetaxel, flavopiridol, and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
- 5. Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]
- 6. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways [jcancer.org]
- 7. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 9. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 12. Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platycodin D induces apoptosis via regulating MAPK pathway and promotes autophagy in colon cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. doaj.org [doaj.org]
Head-to-head comparison of different Platycodin D2 extraction techniques
For researchers and professionals in drug development, the efficient extraction of Platycodin D2 from its natural source, the root of Platycodon grandiflorus, is a critical first step. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method based on yield, efficiency, and resource requirements.
Quantitative Comparison of Extraction Methods
The following table summarizes the quantitative data from different studies on the extraction of Platycodin D. It is important to note that direct comparison of yields should be done with caution due to the varying experimental conditions across different studies.
| Extraction Technique | Key Parameters | Platycodin D Yield | Reference |
| Conventional Solvent Extraction | 0% Ethanol, 50°C, 11 hours | 5.63 mg/g | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | 10% Polyethylene Glycol (PEG), 30°C, 44 min, 288 W | 5.22 mg/g | [3][4] |
| Ionic Liquid-Ultrasound-Assisted Extraction | 0.8 mol·L−1 [C₄mim]Br, 40°C, 40 min, 500 W | 1.357 mg/g | [5] |
| Mechanochemical-Assisted Extraction (MAE) | Grinding with NaOH (5% reagent/material ratio) for 5 min, followed by water extraction for 20 min | 7.16 mg/g | [6][7][8][9] |
| Enzymatic Hydrolysis | Snailase enzyme, 43°C, 22 hours | 100% conversion of precursors | [10][11][12] |
| Enzymatic Transformation & Separation | Enzymatic conversion followed by high-speed countercurrent chromatography | 39.4 mg from 200 mg of product (99.8% purity) | [13] |
Experimental Protocols
Below are the detailed methodologies for the key extraction experiments cited in this guide.
Conventional Solvent Extraction
This method relies on the principle of solid-liquid extraction using a suitable solvent.
Protocol:
-
The dried and powdered root of Platycodon grandiflorum is mixed with the solvent (in this case, 0% ethanol, i.e., water) in a specified solid-to-liquid ratio.
-
The mixture is heated to and maintained at a constant temperature of 50°C.
-
The extraction is carried out for a duration of 11 hours with continuous stirring.
-
After extraction, the mixture is filtered to separate the solid residue from the liquid extract.
-
The extract is then concentrated and analyzed for Platycodin D content, typically using High-Performance Liquid Chromatography (HPLC).
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process.
Protocol:
-
The powdered plant material is suspended in an extraction solvent (e.g., 10% polyethylene glycol solution).
-
The suspension is placed in an ultrasonic bath or subjected to a high-intensity ultrasonic probe.
-
Ultrasonic irradiation is applied at a specific power (e.g., 288 W) and for a defined duration (e.g., 44 minutes) while maintaining the temperature at 30°C.
-
The cavitation effect produced by the ultrasound waves disrupts the plant cell walls, facilitating the release of Platycodin D into the solvent.
-
The extract is then filtered, and the Platycodin D concentration is determined.
Mechanochemical-Assisted Extraction (MAE)
This technique involves the use of mechanical force to induce chemical changes and enhance extraction.
Protocol:
-
The dried plant material is mixed with a solid alkali (e.g., NaOH) at a specific reagent-to-material ratio (e.g., 5%).
-
The mixture is subjected to high-energy ball milling for a short duration (e.g., 5 minutes). This process breaks down the plant matrix and increases the surface area for extraction.
-
The milled material is then extracted with water for a brief period (e.g., 20 minutes).
-
The resulting extract is filtered and subsequently analyzed for Platycodin D content.
Enzymatic Hydrolysis
This method utilizes enzymes to break down the glycosidic bonds of Platycodin D precursors, converting them into Platycodin D.
Protocol:
-
A crude extract of platycosides is prepared from the plant material.
-
The extract is incubated with a specific enzyme (e.g., snailase) under optimized conditions of temperature (e.g., 43°C) and pH.
-
The enzymatic reaction is allowed to proceed for a set time (e.g., 22 hours) to ensure complete conversion of the precursors.
-
The reaction mixture is then purified to isolate Platycodin D. High-speed countercurrent chromatography can be employed for efficient separation and purification.[13]
Visualizing the Mechanism of Action: Platycodin D and the PI3K/Akt Signaling Pathway
Platycodin D has been shown to exert its biological effects, in part, by modulating key cellular signaling pathways. One such pathway is the PI3K/Akt pathway, which is crucial in regulating cell growth, proliferation, and survival. The following diagram illustrates a simplified representation of how Platycodin D can influence this pathway.
Caption: Platycodin D's inhibitory effect on the PI3K/Akt signaling pathway.
Experimental Workflow for Extraction and Analysis
The general workflow for the extraction and subsequent analysis of Platycodin D is outlined in the diagram below. This process is fundamental to all the discussed extraction techniques, with variations in the "Extraction" step.
Caption: General experimental workflow for this compound extraction and analysis.
References
- 1. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Platycodon grandiflorum saponins: Ionic liquid-ultrasound-assisted extraction, antioxidant, whitening, and antiaging activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemical-assisted extraction of platycodin D from the roots of Platycodon grandiflorum with solid alkalis [agris.fao.org]
- 9. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Response surface methodology to optimize enzymatic preparation of Deapio-Platycodin D and Platycodin D from Radix Platycodi [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic transformation of platycosides and one-step separation of platycodin D by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Platycodin D2's Role in Mitophagy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Platycodin D2 (PD2) with other known mitophagy inducers, offering objective performance analysis supported by experimental data. We delve into the molecular mechanisms, present key quantitative data in a comparative format, and provide detailed experimental protocols to assist in the validation and exploration of PD2 as a potential therapeutic agent targeting mitochondrial quality control.
Comparative Analysis of Mitophagy Inducers
This compound is a novel saponin compound that has demonstrated the ability to induce mitophagy, the selective autophagic clearance of damaged mitochondria. Its mechanism of action, however, appears to be cell-type dependent, distinguishing it from other well-characterized mitophagy inducers such as Urolithin A and the mitochondrial uncoupler CCCP. The following table summarizes the key performance indicators of these compounds.
| Feature | This compound (in Hepatocellular Carcinoma Cells) | Urolithin A | CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) |
| Primary Mechanism | Upregulation of NIX (BNIP3L), a mitochondrial outer membrane protein and autophagy receptor.[1] | Activation of AMPK and SIRT1 signaling pathways.[2] | Induction of mitochondrial depolarization, leading to PINK1 accumulation and Parkin recruitment.[3][4][5] |
| Cell Viability Assay (CCK8) | Dose-dependent decrease in HCC cell viability. | Generally cytoprotective and enhances cell survival. | Induces cell death at higher concentrations or with prolonged exposure.[3] |
| Mitochondrial Membrane Potential (JC-1 Assay) | Significant decrease, indicating mitochondrial depolarization.[6][7] | Can help maintain mitochondrial membrane potential under stress. | Rapid and potent induction of mitochondrial depolarization.[3][8] |
| Reactive Oxygen Species (ROS) Production (DCFH-DA Assay) | Increased mitochondrial ROS (mtROS) production.[6][7][9] | Can reduce oxidative stress by clearing damaged mitochondria. | Induces a significant increase in ROS production.[3] |
| Mitophagy Markers (Western Blot/Immunofluorescence) | Increased LC3-II/LC3-I ratio, increased NIX expression, and increased LC3 puncta formation.[1][7] | Increased expression of mitophagy-related genes (e.g., PINK1, Parkin) and increased LC3-II levels.[2][10] | Increased PINK1 stabilization, Parkin recruitment to mitochondria, and increased LC3-II/LC3-I ratio.[4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathways
References
- 1. This compound enhances P21/CyclinA2-mediated senescence of HCC cells by regulating NIX-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gethealthspan.com [gethealthspan.com]
- 3. Clearance of damaged mitochondria via mitophagy is important to the protective effect of ischemic preconditioning in kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid parallel measurements of macroautophagy and mitophagy in mammalian cells using a single fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. article.imrpress.com [article.imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | LC3-Mediated Mitophagy After CCCP or Vibrio splendidus Exposure in the Pacific Oyster Crassostrea gigas [frontiersin.org]
- 9. This compound Mediates Incomplete Autophagy and Ferroptosis in Breast Cancer Cells by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. decodeage.com [decodeage.com]
Safety Operating Guide
Proper Disposal of Platycodin D2: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Platycodin D2 in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with standard chemical waste regulations.
This compound is a triterpenoid saponin isolated from Platycodon grandiflorum.[1][2] While specific disposal guidelines for this compound are not extensively published, its classification as a saponin and the toxicological data for related compounds, such as Platycodin D, necessitate that it be handled as a hazardous chemical waste.[3][4] The Safety Data Sheet (SDS) for the related compound Platycodin D classifies it under Acute toxicity, oral (Category 4) as harmful if swallowed.[3] Therefore, all waste containing this compound must be disposed of through a designated hazardous waste program.[5]
Hazard and Safety Summary
Before handling or disposing of this compound, it is crucial to be aware of its properties and associated hazards. This information informs the necessary precautions and disposal route.
| Parameter | Information | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 66663-90-9 | [6] |
| Compound Type | Triterpenoid Saponin | [6] |
| Known Hazards | Belongs to the saponin class, which can be toxic.[4] The related Platycodin D is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[3] | |
| Physical Form | Typically a powder or solid.[6][7] | |
| Storage | Store in a well-closed container, protected from air and light.[6] For long-term storage, refrigeration or freezing is recommended.[1][6] |
Step-by-Step Disposal Protocol
This protocol outlines the required steps for safely disposing of various forms of this compound waste. Adherence to your institution's specific Environmental Health & Safety (EHRS) guidelines is mandatory.[8]
Step 1: Waste Identification and Segregation
Properly identify and segregate this compound waste at the point of generation.[8] Never mix incompatible waste streams.[9] Keep solid and liquid waste separate.[10]
-
Solid Waste:
-
Expired or unused pure this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies (e.g., weigh boats, pipette tips, centrifuge tubes).
-
-
Liquid Waste:
-
Empty Containers:
-
Original vials or bottles that once held this compound.
-
Step 2: Preparing Waste for Disposal
For Solid Waste:
-
Place all contaminated solid materials, including unused this compound powder and contaminated PPE, into a designated hazardous waste container.
-
This container should be a durable, leak-proof plastic bag or a clearly labeled drum.
-
Ensure the container is kept closed except when adding waste.[9]
For Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, leak-proof container, preferably plastic or as specified by your institution.[8]
-
Do not overfill liquid waste containers; a general rule is to fill to no more than 75-80% capacity to allow for expansion and prevent spills.[10]
-
Keep the container tightly sealed when not in use.[10]
-
Crucially, hazardous chemicals must never be poured down the drain. [5][8]
For Empty Containers:
-
A container that held a hazardous chemical like this compound is not considered "empty" until it has been properly decontaminated.[9]
-
The recommended procedure is to triple-rinse the container with a suitable solvent (one that can dissolve this compound, such as ethanol or methanol).[5]
-
Collect all three rinses as hazardous liquid waste. [5]
-
After triple-rinsing, deface or remove all labels from the container.[5]
-
The decontaminated container may then be disposed of in the regular trash or recycling, pending your institution's specific rules.[5]
Step 3: Labeling and Storage
-
Labeling: Clearly label every waste container with the words "Hazardous Waste."[8] The label must also include the full chemical name ("this compound") and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").
-
Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory.[8] This area must be at or near the point of waste generation.[8] Ensure secondary containment (such as a spill tray) is used to prevent the spread of material in case of a leak.[10]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health & Safety (EHRS) or equivalent department to schedule a pickup for the hazardous waste.[5][8]
-
Do not attempt to transport hazardous waste across the facility yourself; this must be done by trained personnel.[5]
-
Maintain records of all disposed chemical waste as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste streams in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Toxicity and extraction of Saponin_Chemicalbook [chemicalbook.com]
- 5. vumc.org [vumc.org]
- 6. CAS 66663-90-9 | this compound [phytopurify.com]
- 7. uww.edu [uww.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acewaste.com.au [acewaste.com.au]
Personal protective equipment for handling Platycodin D2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Platycodin D2 in a laboratory setting. The following procedural guidance is designed to minimize exposure risk and ensure a safe research environment.
Hazard Assessment and Classification
This compound is a triterpenoid saponin isolated from the root of Platycodon grandiflorum. While it is noted for its anti-cancer and anti-inflammatory properties, it is not officially classified as a hazardous or cytotoxic drug by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA) or the National Institute for Occupational Safety and Health (NIOSH). However, due to its biological activity and the lack of specific occupational exposure limits (OELs), it is prudent to handle this compound with a high degree of caution, treating it as a potentially hazardous compound. The Safety Data Sheet (SDS) for the related compound Platycodin D advises avoiding inhalation and contact with eyes and skin[1].
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this compound in both solid (powder) and solution forms.
| Form | Engineering Controls | Hand Protection | Eye Protection | Respiratory Protection | Body Protection |
| Solid (Powder) | Chemical Fume Hood or Ventilated Enclosure | 2 pairs of nitrile gloves | Chemical safety goggles with side shields | NIOSH-approved N95 or higher-rated respirator | Lab coat |
| Solution | Chemical Fume Hood | Nitrile gloves | Chemical safety goggles with side shields | Not generally required if handled in a fume hood | Lab coat |
Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
-
Work Area Preparation : Conduct all handling of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.
-
PPE Donning : Before handling the compound, don the appropriate PPE as outlined in the table above. A detailed procedure for donning and doffing is provided in the experimental protocols section.
-
Weighing : Use a tared weigh boat or paper. Handle the container of this compound carefully to avoid generating dust. Use a spatula to transfer the powder.
-
Post-Weighing : Once the desired amount is weighed, securely cap the stock container. Clean the spatula and the weighing area with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
-
Solvent Addition : In a chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Mixing : Cap the vessel and mix by vortexing or sonicating until the compound is fully dissolved.
-
Handling Solutions : When working with this compound solutions, always wear nitrile gloves and safety goggles. Work within a fume hood to avoid inhalation of any aerosols.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| This compound Solutions | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Remove PPE carefully to avoid cross-contamination and dispose of in a designated hazardous waste container. |
Experimental Protocols: PPE Donning and Doffing
The following diagrams and procedures illustrate the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent contamination.
-
Lab Coat : Put on a clean lab coat and fasten it completely.
-
Respirator : If handling powder, put on a NIOSH-approved N95 respirator. Ensure it fits snugly over your nose and mouth.
-
Eye Protection : Put on chemical safety goggles with side shields.
-
Gloves : Don the first pair of nitrile gloves (inner layer). Put on the second pair of nitrile gloves (outer layer), ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Outer Gloves : Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.
-
Lab Coat : Unfasten your lab coat and remove it by folding it in on itself to contain any contamination on the outer surface. Place it in the appropriate receptacle for laundry or disposal.
-
Eye Protection : Remove your safety goggles by handling the earpieces.
-
Respirator : Remove the respirator without touching the front.
-
Inner Gloves : Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene : Immediately wash your hands thoroughly with soap and water.
By adhering to these safety and handling protocols, researchers can significantly minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most current information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
